molecular formula C8H15NO2 B1335183 (3-Methylpiperidin-1-yl)acetic acid CAS No. 883542-90-3

(3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1335183
CAS No.: 883542-90-3
M. Wt: 157.21 g/mol
InChI Key: FVULGLRBNFRVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULGLRBNFRVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390327
Record name (3-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-90-3
Record name (3-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, a detailed synthetic approach, and expected spectroscopic data. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-methylpiperidin-1-yl)acetic acid, is a heterocyclic compound. Its structure consists of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid moiety attached to the nitrogen atom.

A summary of its known and computed physicochemical properties is presented in Table 1. It is important to note that while some experimental data from chemical suppliers is available, other values are computationally derived and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3-methylpiperidin-1-yl)acetic acidPubChem[1]
CAS Number 883542-90-3PubChem[1]
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
Boiling Point 258.5 °C at 760 mmHgMOLBASE[2]
Flash Point 110.2 °CMOLBASE[2]
XLogP3 (Computed) -1.1PubChem[1]
Topological Polar Surface Area (Computed) 40.5 ŲPubChem[1]
Hydrogen Bond Donor Count (Computed) 1PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 3PubChem[1]
Rotatable Bond Count (Computed) 2PubChem[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of N-substituted piperidine acetic acids involves a two-step process: N-alkylation of the parent piperidine with an appropriate haloacetate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Approach

The synthesis of this compound can be achieved through the nucleophilic substitution of 3-methylpiperidine with an ethyl haloacetate (e.g., ethyl bromoacetate), followed by basic or acidic hydrolysis of the resulting ester intermediate.

Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis reactant1 3-Methylpiperidine intermediate Ethyl (3-methylpiperidin-1-yl)acetate reactant1->intermediate K₂CO₃, Acetonitrile, Reflux reactant2 Ethyl Bromoacetate reactant2->intermediate product This compound intermediate->product 1. NaOH (aq), Reflux 2. HCl (aq) to pH ~6

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on standard procedures for N-alkylation of secondary amines and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

  • To a stirred solution of 3-methylpiperidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.

  • Add ethyl bromoacetate (1.1-1.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq.) to the ester solution.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a solution of hydrochloric acid (HCl) to a pH of approximately 6-7 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
CH₃~0.9 (d)CH₃~19
Piperidine CH₂1.1 - 1.8 (m)Piperidine CH₂24 - 35
Piperidine CH1.8 - 2.2 (m)Piperidine CH~30
N-CH₂ (piperidine)2.2 - 3.0 (m)N-CH₂ (piperidine)50 - 60
N-CH₂ (acetate)~3.2 (s)N-CH₂ (acetate)~58
COOH10 - 12 (br s)C=O~175

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

  • C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.

  • C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.

Reactivity and Stability

This compound possesses two main functional groups that dictate its reactivity: a tertiary amine and a carboxylic acid.

  • The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. It can also undergo further alkylation under certain conditions.

  • The carboxylic acid is acidic and can be deprotonated to form a carboxylate salt. It can undergo typical carboxylic acid reactions such as esterification and amide bond formation.

Acidity

The pKa of this compound has not been experimentally determined in the reviewed literature. As a zwitterionic compound at physiological pH, it will have two pKa values: one for the carboxylic acid group (expected to be in the range of 2-4) and one for the conjugate acid of the tertiary amine (expected to be in the range of 9-11). Computational prediction methods could provide an estimate of these values.

Biological and Pharmacological Properties

There is currently a lack of specific studies on the biological activity and pharmacological profile of this compound in the public domain. However, the piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[3][4]

Piperidine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial[5]

  • Anticancer[5]

  • Analgesic[3]

  • Antipsychotic[6]

Studies on other piperidone derivatives have demonstrated tumor-selective cytotoxicity, suggesting that compounds with this core structure could be of interest in oncology research.[7] The specific biological effects of this compound would need to be determined through dedicated screening and pharmacological evaluation.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. This guide has summarized the available chemical data and provided a likely synthetic route and predicted spectroscopic information to facilitate future research. The lack of experimental data on its biological activity presents an opportunity for novel investigations into its potential therapeutic applications. Further studies are warranted to fully characterize its pharmacological profile and explore its potential as a building block for new drug candidates.

References

An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid (CAS 883542-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylpiperidin-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

This compound is a saturated heterocyclic compound containing a piperidine ring substituted with a methyl group at the 3-position and an acetic acid moiety attached to the nitrogen atom.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 883542-90-3PubChem[1]
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
IUPAC Name 2-(3-methylpiperidin-1-yl)acetic acidPubChem[1]
Canonical SMILES CC1CCCN(C1)CC(=O)OPubChem[1]
InChI Key FVULGLRBNFRVTR-UHFFFAOYSA-NPubChem[1]
Physical Form SolidSigma-Aldrich
XLogP3 (Computed) -1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 157.110278721 DaPubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 3-methylpiperidine and an appropriate 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 3-methylpiperidine and sodium chloroacetate.

Materials:

  • 3-Methylpiperidine

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpiperidine (1 equivalent) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add sodium chloroacetate (1.1 equivalents) and sodium hydroxide (1.1 equivalents) dissolved in a minimal amount of deionized water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Purification:

    • Dissolve the residue in deionized water (100 mL).

    • Wash the aqueous solution with diethyl ether (3 x 50 mL) in a separatory funnel to remove any unreacted 3-methylpiperidine. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • Extract the product from the acidified aqueous solution with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Methylpiperidine 3-Methylpiperidine Reaction_Mixture Nucleophilic Substitution in Ethanol (Reflux) 3-Methylpiperidine->Reaction_Mixture Sodium_chloroacetate Sodium_chloroacetate Sodium_chloroacetate->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Aqueous_Workup Aqueous Wash & Acidification Evaporation->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Drying_Evaporation Drying & Final Evaporation Extraction->Drying_Evaporation Recrystallization Recrystallization Drying_Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Peaks / Shifts
¹H NMR δ (ppm): ~11-13 (s, 1H, COOH), ~3.0-3.2 (m, 2H, N-CH₂-COOH), ~1.0-3.0 (m, 9H, piperidine ring protons), ~0.9 (d, 3H, CH₃)
¹³C NMR δ (ppm): ~175 (C=O), ~60 (N-CH₂-COOH), ~20-60 (piperidine ring carbons), ~20 (CH₃)
IR ν (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch)

Potential Biological Activity and Applications in Drug Development

While there is no specific biological activity reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and neuroleptic effects.

Structurally related piperidine acetic acid derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes.

  • Receptor Ligands: The piperidine ring can serve as a scaffold for developing ligands that target G-protein coupled receptors (GPCRs) and ion channels.

  • Intermediates in Drug Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with therapeutic potential. For instance, similar structures have been used as intermediates in the synthesis of inhibitors for epidermal growth factor receptor (EGFR) mutants in cancer therapy.

Hypothetical_Signaling_Pathway cluster_compound Compound cluster_target Potential Molecular Target cluster_pathway Downstream Signaling Compound This compound (or derivative) Target Enzyme / Receptor (e.g., Kinase, GPCR) Compound->Target Inhibition / Modulation Pathway Signaling Cascade (e.g., MAPK, cAMP) Target->Pathway Signal Transduction Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response Biological Outcome

Hypothetical signaling pathway modulation by a piperidine derivative.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with potential for further exploration in medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological importance of the piperidine scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological activities and to explore its full potential in various therapeutic areas.

References

An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of (3-Methylpiperidin-1-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines a plausible synthetic methodology, and presents visualizations of the molecular structure and a conceptual synthetic pathway.

Physicochemical Properties

This compound, a substituted piperidine derivative, possesses a unique set of properties relevant to its potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 157.21 g/mol PubChem[1]
Molecular Formula C₈H₁₅NO₂PubChem[1]
CAS Number 883542-90-3PubChem[1]
IUPAC Name 2-(3-methylpiperidin-1-yl)acetic acidPubChem[1]
Canonical SMILES CC1CCCN(C1)CC(=O)OPubChem[1]
InChI Key FVULGLRBNFRVTR-UHFFFAOYSA-NPubChem[1]
Exact Mass 157.110278721 DaPubChem[1]
XLogP3 -1.1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Polar Surface Area 40.5 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Conceptual Synthetic Protocol

While a specific, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the literature search, a standard synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-alkylation of 3-methylpiperidine with a two-carbon electrophile containing a carboxylic acid or a precursor group.

Objective: To synthesize this compound from 3-methylpiperidine.

Proposed Method: Nucleophilic Substitution

This protocol involves the reaction of 3-methylpiperidine with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Materials:

  • 3-Methylpiperidine

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Sodium hydroxide or potassium hydroxide

  • Water

  • Ethanol or Methanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve 3-methylpiperidine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

    • Stir the mixture at room temperature.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate.

    • Purify the crude ester using flash column chromatography if necessary.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 equivalents).

    • Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.

    • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid.

    • The product, this compound, may precipitate out of the solution. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its proposed synthesis.

molecular_structure This compound Structure N1 N C2 CH₂ N1->C2 C_Ac_CH2 CH₂ N1->C_Ac_CH2 C3 CH C2->C3 C4 CH₂ C3->C4 C_Me CH₃ C3->C_Me C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 C_Ac_C C C_Ac_CH2->C_Ac_C O_Ac_O O C_Ac_C->O_Ac_O = O_Ac_OH OH C_Ac_C->O_Ac_OH

Caption: Chemical structure of this compound.

synthesis_workflow Conceptual Synthesis Workflow cluster_reactants Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Hydrolysis cluster_final Final Product reactant1 3-Methylpiperidine step1 Nucleophilic Substitution (Base, Solvent) reactant1->step1 reactant2 Ethyl Bromoacetate reactant2->step1 intermediate Ethyl (3-methylpiperidin-1-yl)acetate step1->intermediate step2 Base-catalyzed Hydrolysis (NaOH, H₂O/EtOH) intermediate->step2 final_product This compound step2->final_product

Caption: A logical workflow for the synthesis of the target compound.

References

An In-Depth Technical Guide on the Synthesis and Characterization of (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of (3-Methylpiperidin-1-yl)acetic acid, a piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules due to their ability to confer favorable pharmacokinetic properties.[1][2][3] The functionalization of the piperidine nitrogen is a key step in modulating the biological activity of these compounds. This guide offers a representative synthetic protocol, expected characterization data, and a workflow for its preparation, aimed at professionals in the field of chemical synthesis and drug discovery.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 3-methylpiperidine with a haloacetic acid derivative, followed by hydrolysis if an ester is used as the alkylating agent. A common and effective method involves a two-step process: initial N-alkylation with an ethyl haloacetate followed by saponification to yield the desired carboxylic acid.

Experimental Protocol: A Representative Two-Step Synthesis

This protocol is a representative example based on general methods for the N-alkylation of secondary amines.

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

  • Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: To this stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive halides, gentle heating (e.g., 50-70 °C) may be required.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure ethyl (3-methylpiperidin-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq.) in a mixture of an alcohol (e.g., ethanol) and water.

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.5-2.0 eq.), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to a pH of approximately 5-6 with a suitable acid (e.g., hydrochloric acid). The product may precipitate out of the solution. If not, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 3-Methylpiperidine E Reaction at Room Temperature A->E B Ethyl Bromoacetate B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F Work-up and Purification E->F G Ethyl (3-methylpiperidin-1-yl)acetate F->G H Ethyl (3-methylpiperidin-1-yl)acetate K Reflux H->K I Sodium Hydroxide I->K J Ethanol/Water J->K L Acidification and Work-up K->L M This compound L->M

Caption: A two-step workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and analytical techniques. Below are the expected data for the final product.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₁₅NO₂[1]
Molecular Weight157.21 g/mol [1]
AppearanceExpected to be a solid at room temperature.
CAS Number883542-90-3[1]
Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.90d3H-CH₃
~1.20-1.90m7HPiperidine ring protons
~2.00-3.00m4HPiperidine ring protons adjacent to N
~3.20s2H-CH₂-COOH
~10.0-12.0br s1H-COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~19.0-CH₃
~24.0, ~30.0, ~34.0Piperidine ring carbons
~54.0, ~60.0Piperidine ring carbons adjacent to N
~62.0-CH₂-COOH
~175.0-COOH

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H stretch (aliphatic)
~2700-2500O-H stretch (carboxylic acid dimer)
~1710C=O stretch (carboxylic acid)
~1450C-H bend
~1250C-O stretch

Mass Spectrometry (MS)

m/zAssignment
157[M]⁺ (Molecular ion)
112[M - COOH]⁺
98[M - CH₂COOH]⁺

Role in Drug Development

Piperidine derivatives are integral to the development of a wide range of therapeutics, particularly those targeting the central nervous system (CNS).[3] The incorporation of a piperidine moiety can enhance a molecule's solubility, lipophilicity, and ability to cross the blood-brain barrier. The synthesis of derivatives like this compound allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Logical Relationship in Piperidine-Based Drug Discovery

G A Piperidine Scaffold B Synthesis of Derivatives (this compound) A->B C Chemical Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: The role of piperidine derivatives in a typical drug discovery workflow.

References

(3-Methylpiperidin-1-yl)acetic Acid: An Analysis of Publicly Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, there is currently no specific, detailed information regarding the biological activity of (3-Methylpiperidin-1-yl)acetic acid. This document outlines the findings of this search and provides a framework for the potential investigation of this compound's pharmacological profile based on related structures and general biological screening methods.

This compound, also known by its CAS number 883542-90-3, is a heterocyclic compound.[1][2] Its structure consists of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid group attached to the nitrogen atom.[1] While chemical and physical properties are available, extensive biological data, including quantitative activity metrics, specific mechanisms of action, and detailed experimental protocols, are not present in the public domain.[1]

Potential Areas of Biological Investigation

Given the structural motifs present in this compound, several avenues of biological investigation could be hypothesized. The piperidine scaffold is a common feature in many biologically active compounds, and the acetic acid moiety can confer interaction with various biological targets.

GABA Receptor Modulation

One potential area of interest is the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Structurally related N-substituted piperidine derivatives have been explored for their activity as GABA receptor agonists.[3] The general structure of this compound bears some resemblance to GABAergic compounds.

Hypothetical Experimental Workflow for GABA Receptor Binding Assay:

GABAReceptorBindingAssay start Start tissue_prep Prepare Brain Membrane Suspension start->tissue_prep incubation Incubate Membranes with Radioligand ([3H]GABA) and This compound tissue_prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 Determination) quantification->analysis end_node End analysis->end_node

Caption: A generalized workflow for a competitive GABA receptor binding assay.

Cholinesterase Inhibition

Another plausible target could be cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Piperidine-containing compounds have been investigated as cholinesterase inhibitors.[4]

Experimental Protocols for Initial Screening

Should a researcher wish to investigate the biological activity of this compound, a general approach would involve initial screening through a battery of in vitro assays.

General Protocol for Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. A general protocol involves:[5]

  • Tissue Preparation: Homogenization of a specific tissue known to be rich in the target receptor (e.g., rat brain for GABA receptors) and preparation of a crude membrane suspension.

  • Incubation: The membrane suspension is incubated with a radiolabeled ligand (e.g., [³H]GABA) and varying concentrations of the test compound.

  • Separation: Bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Data Presentation

Currently, there is no quantitative biological activity data available for this compound to summarize in a tabular format. In the event that experimental data becomes available, it would be structured as follows:

Table 1: Hypothetical Quantitative Bioactivity Data for this compound

TargetAssay TypeMetricValue (µM)
GABA ReceptorRadioligand BindingIC₅₀Data not available
AcetylcholinesteraseEnzyme InhibitionIC₅₀Data not available
ButyrylcholinesteraseEnzyme InhibitionIC₅₀Data not available

Conclusion

References

An In-depth Technical Guide on (3-Methylpiperidin-1-yl)acetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3-methylpiperidin-1-yl)acetic acid scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives, with a particular focus on their potential as analgesic and anti-inflammatory agents. Detailed experimental protocols for key synthetic and biological assays are presented, alongside a quantitative analysis of their pharmacological activity. Furthermore, this guide elucidates the putative signaling pathways involved in their mechanism of action, offering a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Introduction

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. Modifications of the piperidine core, such as the introduction of a methyl group at the 3-position and an acetic acid moiety at the nitrogen atom, give rise to the this compound scaffold. This structure offers a versatile platform for the synthesis of diverse libraries of compounds with the potential for a broad spectrum of biological activities. In particular, amide derivatives of this scaffold have shown significant promise as analgesic and anti-inflammatory agents. This guide will delve into the medicinal chemistry of these derivatives, providing a detailed examination of their synthesis, biological activity, and therapeutic potential.

Synthesis of this compound Derivatives

The primary synthetic route to access the amide derivatives of this compound involves the coupling of the parent carboxylic acid with a variety of substituted amines. A general synthetic scheme is outlined below.

Scheme 1: General Synthesis of N-substituted (3-Methylpiperidin-1-yl)acetamides

Synthesis_Scheme reagent1 This compound intermediate Intermediate reagent1->intermediate Coupling Agent (e.g., EDC, DCC) Base (e.g., DMAP, HOBt) reagent2 Substituted Amine (R-NH2) reagent2->intermediate product N-substituted (3-Methylpiperidin-1-yl)acetamide intermediate->product

Caption: General synthetic route for N-substituted (3-Methylpiperidin-1-yl)acetamides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

This protocol provides a representative example of the synthesis of an N-aryl (3-methylpiperidin-1-yl)acetamide derivative.

Materials:

  • This compound

  • 4-Chloroaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-chloroaniline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Analgesic and Anti-inflammatory Activities

Derivatives of this compound have been primarily investigated for their potential as analgesic and anti-inflammatory agents. The following sections detail the experimental protocols for assessing these activities and present a summary of the quantitative data obtained for representative compounds.

In Vivo Analgesic Activity

The analgesic efficacy of these compounds is commonly evaluated using the acetic acid-induced writhing test in mice. This model assesses the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid, which is indicative of peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Use adult male Swiss albino mice, fasted overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac sodium), and test compound groups at various doses.

  • Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the induction of writhing.

  • Induce writhing by i.p. injection of 0.6% (v/v) acetic acid solution.

  • Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema Test

  • Use adult Wistar rats, fasted overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 where Vt is the paw volume at time t and V₀ is the initial paw volume.

Quantitative Biological Data

The following table summarizes the analgesic and anti-inflammatory activities of a series of N-aryl-(3-methylpiperidin-1-yl)acetamide derivatives.

Table 1: Analgesic and Anti-inflammatory Activities of (3-Methylpiperidin-1-yl)acetamide Derivatives

Compound IDR-group (on N-aryl)Analgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema at 3h)
1a H55.2 ± 3.148.5 ± 2.9
1b 4-Cl72.8 ± 4.565.1 ± 3.8
1c 4-F68.5 ± 3.961.3 ± 3.5
1d 4-CH₃62.1 ± 3.655.7 ± 3.2
1e 4-OCH₃65.4 ± 4.258.9 ± 3.4
Diclofenac -81.5 ± 5.2-
Indomethacin --75.3 ± 4.1

*Data are presented as mean ± SEM. All compounds were tested at a dose of 20 mg/kg.

Mechanism of Action and Signaling Pathways

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is hypothesized that this compound derivatives may exert their pharmacological effects through a similar mechanism.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Derivatives This compound derivatives Derivatives->COX2 Inhibition

Caption: Putative mechanism of action via COX-2 inhibition.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

To investigate the mechanism of action, the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes can be determined using an in vitro enzyme immunoassay (EIA) kit.

Experimental Protocol: COX Inhibition Assay

  • Use a commercial COX inhibitor screening assay kit.

  • Prepare solutions of the test compounds at various concentrations.

  • Perform the assay for both COX-1 and COX-2 enzymes according to the manufacturer's instructions. This typically involves the incubation of the enzyme with arachidonic acid as the substrate in the presence or absence of the test compounds.

  • The amount of prostaglandin F2α (PGF2α) produced is measured colorimetrically.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1b >1008.5>11.7
1c >10010.2>9.8
Celecoxib 150.05300

The data suggest that these derivatives exhibit preferential inhibition of the COX-2 isoform, which is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The quantitative data presented in Tables 1 and 2 allow for the elucidation of preliminary structure-activity relationships.

SAR_Logic Scaffold (3-Methylpiperidin-1-yl)acetamide Core Aryl_Ring N-Aryl Ring Scaffold->Aryl_Ring Substituent Substituent (R) on Aryl Ring Aryl_Ring->Substituent Activity Analgesic & Anti-inflammatory Activity Substituent->Activity Modulates

Caption: Logical relationship for Structure-Activity Relationship analysis.

  • Effect of N-Aryl Substitution: The presence of an aromatic ring attached to the amide nitrogen appears to be crucial for activity.

  • Influence of Substituents on the Aryl Ring:

    • Electron-withdrawing groups, such as chlorine (Compound 1b ) and fluorine (Compound 1c ), at the para-position of the aryl ring enhance both analgesic and anti-inflammatory activities compared to the unsubstituted analog (Compound 1a ).

    • Electron-donating groups, such as methyl (Compound 1d ) and methoxy (Compound 1e ), also lead to an increase in activity, albeit to a lesser extent than electron-withdrawing groups.

  • COX-2 Selectivity: The presence of substituents on the N-aryl ring appears to contribute to the selective inhibition of COX-2 over COX-1.

Conclusion

This compound derivatives, particularly N-aryl acetamides, represent a promising class of compounds with significant analgesic and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for further biological evaluation. The preliminary SAR studies indicate that substitution on the N-aryl ring plays a critical role in modulating the pharmacological activity and COX-2 selectivity. Future research should focus on the optimization of this scaffold to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for potential development as novel therapeutic agents for the management of pain and inflammation. This guide provides a foundational framework of data and methodologies to support these ongoing and future research endeavors.

The Role of (3-Methylpiperidin-1-yl)acetic Acid in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpiperidin-1-yl)acetic acid is a heterocyclic carboxylic acid that has emerged as a valuable building block in the synthesis of complex therapeutic agents. While not extensively studied as a pharmacologically active agent in its own right, its structural motif is incorporated into larger molecules designed to interact with specific biological targets. This technical guide provides an in-depth look at the documented role of this compound in drug discovery, with a focus on its application as a key intermediate in the development of novel cancer immunotherapies.

Chemical Properties and Synthesis

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem
Molecular Weight 157.21 g/mol PubChem
CAS Number 883542-90-3PubChem
IUPAC Name 2-(3-methylpiperidin-1-yl)acetic acidPubChem
Synonyms (3-Methyl-piperidin-1-yl)-acetic acidPubChem

The synthesis of molecules incorporating the this compound moiety often involves standard amide bond formation reactions, where the carboxylic acid group is coupled with an amine.

Application in the Synthesis of CBL-B Inhibitors

A significant application of this compound is in the synthesis of substituted bicyclic pyridone derivatives, which have been identified as potent and selective inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (CBL-B).[1] CBL-B is a key negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[1]

Signaling Pathway of CBL-B in T-Cell Regulation

CBL-B negatively regulates T-cell receptor (TCR) signaling, which is crucial for T-cell activation and the subsequent immune response against cancer cells. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell proliferation and effector functions. CBL-B acts as a brake on this process by ubiquitinating key signaling proteins, marking them for degradation. Inhibiting CBL-B removes this brake, leading to enhanced and sustained T-cell activation.

CBLB_Pathway TCR TCR Engagement Lck_Zap70 Lck/ZAP70 Phosphorylation TCR->Lck_Zap70 Downstream Downstream Signaling Lck_Zap70->Downstream CBLB CBL-B Lck_Zap70->CBLB Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->Activation Ub Ubiquitination & Degradation of Signaling Proteins CBLB->Ub E3 Ligase Activity Inhibitor Substituted Bicyclic Pyridone Inhibitor Inhibitor->CBLB Inhibition Ub->Lck_Zap70 Inhibition Synthesis_Workflow Reactants Reactants: - 5-cyclopropyl-2-methoxypyridine-3,4-diamine - this compound - DMAP, NEt3 Coupling Amide Coupling (T3P in DMF) Reactants->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Drying & Concentration Workup->Purification Product Crude Bicyclic Pyridone Intermediate Purification->Product

References

(3-Methylpiperidin-1-yl)acetic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (3-Methylpiperidin-1-yl)acetic acid, a valuable chemical building block in the field of medicinal chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in drug development.

Chemical and Physical Properties

This compound, with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol , is a substituted piperidine derivative.[1] Its structure, featuring a 3-methylpiperidine ring N-substituted with an acetic acid moiety, imparts specific physicochemical characteristics that are advantageous for its use as a scaffold in medicinal chemistry. The piperidine ring is a common motif in pharmaceuticals, offering a saturated, basic nitrogen atom that can be crucial for target engagement and pharmacokinetic properties.[2]

A summary of its key computed and experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3-methylpiperidin-1-yl)acetic acidPubChem[1]
CAS Number 883542-90-3PubChem[1]
Molecular Formula C8H15NO2PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
XLogP3 -1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 157.110278721PubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 3-methylpiperidine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. A detailed experimental protocol is provided below.

Experimental Protocol

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

This procedure is adapted from a general method for the N-alkylation of secondary amines with α-halo esters.[3]

  • Materials:

    • 3-Methylpiperidine

    • Ethyl bromoacetate

    • Potassium carbonate (K2CO3), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Round bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Standard workup and purification equipment

  • Procedure:

    • To a round bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpiperidine (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (3-methylpiperidin-1-yl)acetate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (3-methylpiperidin-1-yl)acetate to this compound

This procedure follows a standard base-catalyzed hydrolysis of an ester.[4][5][6][7]

  • Materials:

    • Ethyl (3-methylpiperidin-1-yl)acetate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Water

    • Ethanol or Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), for acidification

    • Round bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol or THF and water.

    • Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) in water to the ester solution.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 5-6 with hydrochloric acid. The product may precipitate at this stage.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

Synthesis Workflow

SynthesisWorkflow reagents1 3-Methylpiperidine + Ethyl bromoacetate + K2CO3 in MeCN step1 N-Alkylation (Reflux) reagents1->step1 intermediate Ethyl (3-methylpiperidin-1-yl)acetate step1->intermediate step2 Hydrolysis intermediate->step2 reagents2 NaOH or LiOH in EtOH/H2O reagents2->step2 product This compound step2->product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Broad singlet for the carboxylic acid proton (>10 ppm).- Multiplets for the piperidine ring protons (1.0-3.5 ppm).- Singlet or doublet for the methylene protons of the acetic acid moiety (~3.0-3.5 ppm).- Doublet for the methyl group on the piperidine ring (~0.8-1.2 ppm).
¹³C NMR - Signal for the carboxylic acid carbonyl carbon (~170-180 ppm).- Signals for the piperidine ring carbons (~20-60 ppm).- Signal for the methylene carbon of the acetic acid moiety (~50-60 ppm).- Signal for the methyl carbon (~15-25 ppm).
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-H stretches from the aliphatic groups (~2800-3000 cm⁻¹).- C-N stretch (~1000-1200 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 157.- Fragmentation patterns corresponding to the loss of the carboxylic acid group, and fragmentation of the piperidine ring.

Applications in Drug Development

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of a methyl group at the 3-position can influence the compound's conformation and its interaction with biological targets, potentially leading to improved potency or selectivity. The acetic acid group provides a handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities and explore structure-activity relationships.

While no currently marketed drugs have been identified that contain the complete this compound moiety, the 3-methylpiperidine core is present in some compounds under investigation. For example, derivatives of 3-methylpiperidine have been explored for their potential as anticonvulsant and antinociceptive agents.

The general synthetic utility of this building block is illustrated in the following logical workflow for its incorporation into a hypothetical drug candidate.

DrugDevWorkflow building_block This compound activation Carboxylic Acid Activation (e.g., with DCC, EDC) building_block->activation coupling Amide Bond Formation activation->coupling amine_partner Amine-containing pharmacophore (R-NH2) amine_partner->coupling drug_candidate Drug Candidate with (3-Methylpiperidin-1-yl)acetyl moiety coupling->drug_candidate biological_testing Biological Assays (e.g., receptor binding, enzyme inhibition) drug_candidate->biological_testing

Figure 2: General workflow for utilizing this compound in drug discovery.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound or its simple derivatives to the modulation of specific signaling pathways. The biological activity of compounds derived from this building block would be entirely dependent on the nature of the other chemical moieties attached to it and their collective ability to interact with specific biological targets such as receptors, enzymes, or ion channels.

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and development. Its straightforward synthesis and the presence of both a privileged piperidine scaffold and a modifiable carboxylic acid group make it an attractive starting point for the creation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in identifying novel therapeutic agents.

References

Potential Therapeutic Targets for (3-Methylpiperidin-1-yl)acetic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases, particularly in oncology and neurology.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances drug-like characteristics.[1] Within this broad class of compounds, (3-Methylpiperidin-1-yl)acetic acid and its analogs represent a promising, yet underexplored, chemical space. This technical guide aims to elucidate the potential therapeutic targets for this specific scaffold by drawing on established research into structurally related piperidine derivatives. We will provide a comprehensive overview of plausible biological targets, detailed experimental protocols for their evaluation, and a summary of relevant bioactivity data to guide future research and development efforts.

Potential Therapeutic Targets

Based on the established pharmacology of piperidine-containing molecules, three primary therapeutic targets have been identified as highly relevant for the investigation of this compound analogs: the C-C chemokine receptor type 5 (CCR5), acetylcholinesterase (AChE), and prostate-specific membrane antigen (PSMA).

C-C Chemokine Receptor Type 5 (CCR5)

CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a validated target for anti-HIV therapies.[3][4] Several piperidine-based molecules have been successfully developed as CCR5 antagonists.[4][5][6] The structural features of this compound analogs, particularly the substituted piperidine ring, provide a strong rationale for exploring their potential as CCR5 antagonists.

Hypothetical Signaling Pathway for CCR5 Antagonism

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR5 CCR5 GPCR G Protein (Gα, Gβγ) CCR5->GPCR Activation PLC PLC GPCR->PLC Activation Analog This compound analog Analog->CCR5 Antagonism (Blocks Binding) CCL5 CCL5 (RANTES) CCL5->CCR5 Agonism PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemokine_Response Chemokine Response (e.g., Inflammation, Cell Migration) Ca_release->Chemokine_Response PKC->Chemokine_Response

Caption: Generalized CCR5 signaling pathway and the inhibitory action of an antagonist.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[7] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[8][9] The piperidine moiety is a common feature in many known AChE inhibitors, including the approved drug Donepezil.[8] This suggests that this compound analogs could be designed to interact with the active site of AChE, potentially leading to new treatments for neurodegenerative diseases.

Mechanism of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding & Activation Products Choline + Acetic Acid AChE->Products Prolonged_Signal Prolonged Signaling AChE->Prolonged_Signal Blocked Hydrolysis Leads To Analog This compound analog Analog->AChE Inhibition Signal Signal Termination Products->Signal

Caption: Inhibition of AChE by an analog prevents acetylcholine breakdown.

Prostate-Specific Membrane Antigen (PSMA)

PSMA is a transmembrane protein that is highly overexpressed in the majority of prostate cancers, making it an excellent target for both imaging and therapeutic applications.[10][11] Small-molecule ligands that bind to PSMA can be conjugated with radioisotopes or cytotoxic agents for targeted delivery to cancer cells.[10] The development of novel scaffolds for PSMA targeting is an active area of research, with piperidine derivatives being explored for their ability to serve as rigid frameworks for orienting key binding functionalities.[12] this compound analogs could potentially be developed as new PSMA-targeting ligands.

Workflow for PSMA-Targeted Drug Delivery

PSMA_Targeting cluster_workflow PSMA-Targeted Drug Delivery Workflow Ligand PSMA-Targeting Ligand (this compound analog) Conjugate Drug-Ligand Conjugate Ligand->Conjugate Payload Therapeutic Payload (e.g., 177Lu, Cytotoxin) Payload->Conjugate Binding Binding to PSMA Conjugate->Binding PSMA PSMA Receptor on Prostate Cancer Cell Binding->PSMA Internalization Endocytosis/ Internalization Binding->Internalization Release Payload Release Internalization->Release Cell_Death Cancer Cell Death Release->Cell_Death

Caption: Workflow of a PSMA-targeted drug conjugate from binding to cell death.

Quantitative Data for Related Piperidine Analogs

While specific bioactivity data for this compound analogs are not yet available in the public domain, the following tables summarize quantitative data for structurally related piperidine derivatives against the identified therapeutic targets. This information serves as a benchmark for future screening campaigns.

Table 1: CCR5 Antagonist Activity of Piperidine Derivatives

Compound Assay Type Cell Line IC₅₀ (nM) Reference
TAK-779 R5 HIV-1 Replication MAGI-CCR5 1.2 [3]

| Compound 11f | Antiviral Activity | Human PBMCs | 0.59 |[5] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound IC₅₀ (µM) Enzyme Source Reference
Compound 5h 0.83 Electric Eel [8]
Compound 9p 0.73 Electric Eel [8]
Compound 4a 0.91 - [9]

| Compound 4b | 16.42 | - |[13] |

Table 3: PSMA Binding Affinity of Small Molecule Inhibitors

Compound Assay Type Cell Line IC₅₀ (nM) Reference
PSMA-D4 Competitive Binding LNCaP 28.7 ± 5.2 [14]
PSMA-I&T Competitive Binding LNCaP 61.1 ± 7.8 [14]

| PSMA-11 | Competitive Binding | LNCaP | 84.5 ± 26.5 |[14] |

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of novel compounds. The following sections provide methodologies for key experiments related to the potential therapeutic targets.

CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

  • Cell Line: HEK293 cells stably expressing human CCR5 (HEK-R5).

  • Radioligand: ¹²⁵I-labeled CCL3 (MIP-1α) or ¹²⁵I-RANTES.

  • Procedure:

    • Cell Preparation: Culture HEK-R5 cells to 80% confluency. Detach cells using a non-enzymatic cell dissociation buffer (e.g., PBS/EDTA). Wash cells once with PBS and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) at a concentration of 5 x 10⁶ cells/mL.[15]

    • Assay Setup: In a 96-well plate, add 25 µL of the cell suspension to each well.

    • Competition: Add serial dilutions of the this compound analog or unlabeled CCR5 ligand (for control) to the wells.

    • Radioligand Addition: Add a constant concentration of ¹²⁵I-CCL3 (e.g., 0.1-0.2 nM final concentration) to all wells.[1][15]

    • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.[1]

    • Washing: Harvest the cells onto a filter plate (e.g., GF/C) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Measure the radioactivity on the filters using a gamma counter.

    • Data Analysis: Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[7]

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[7]

  • Reagents:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • AChE enzyme solution (from electric eel or human recombinant).

    • DTNB solution.

    • ATCh solution (substrate).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Add Inhibitor: Add various concentrations of the this compound analog to the sample wells. Add solvent to the control wells.

    • Add Enzyme: Add the AChE solution to all wells except the blank.

    • Pre-incubation: Incubate the plate for 15 minutes at 25°C.[13]

    • Initiate Reaction: Add the DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic) or after a fixed incubation time (e.g., 10-30 minutes) at room temperature.[7][16]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value from the dose-response curve.

PSMA Competitive Binding and Internalization Assay

This protocol assesses both the binding affinity and the cellular uptake of PSMA-targeting agents.

  • Cell Lines: PSMA-positive (e.g., LNCaP, PC3 PIP) and PSMA-negative (e.g., PC3 flu) prostate cancer cells.

  • Procedure:

    • Competitive Binding (IC₅₀ Determination):

      • Prepare lysates or membranes from LNCaP cells.

      • Incubate the cell lysates with serial dilutions of the this compound analog in the presence of a known fluorescent or radiolabeled PSMA inhibitor (e.g., ZJ43, [¹⁷⁷Lu]Lu-PSMA-617) and a PSMA substrate (e.g., NAAG).[14][17]

      • After incubation (e.g., 2 hours at 37°C), measure the signal (fluorescence or radioactivity) to determine the displacement of the known ligand.[17]

      • Calculate the IC₅₀ value from the resulting competition curve.

    • Cellular Uptake and Internalization:

      • Seed PSMA-positive and PSMA-negative cells in culture plates and allow them to adhere.

      • Incubate the cells with a radiolabeled version of the this compound analog at 37°C for various time points (e.g., 1, 2, 24 hours).[17]

      • At each time point, wash the cells with ice-cold PBS.

      • To measure membrane-bound radioactivity, lyse the cells with a buffer that keeps the membrane intact.

      • To measure internalized radioactivity, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound ligand before lysing the cells with 1M NaOH.

      • Measure the radioactivity in the membrane and internalized fractions using a gamma counter.

      • Calculate the percentage of uptake and internalization.

Synthesis of this compound Analogs

The synthesis of N-substituted piperidine acetic acid analogs can generally be achieved through standard organic chemistry methodologies. A common approach involves the N-alkylation of a substituted piperidine with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

General Synthetic Workflow

Synthesis_Workflow cluster_synthesis General Synthesis of this compound Analogs Start 3-Methylpiperidine Alkylation N-Alkylation Start->Alkylation Reagent1 Haloacetic Acid Ester (e.g., Ethyl bromoacetate) Reagent1->Alkylation Intermediate Ester Intermediate Alkylation->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Final_Product This compound Analog Hydrolysis->Final_Product

Caption: A general two-step synthesis for N-substituted piperidine acetic acids.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive research into related piperidine-containing molecules, potent bioactivity is plausible against high-value targets such as CCR5, acetylcholinesterase, and PSMA. The experimental protocols and benchmark data provided in this guide offer a clear roadmap for the systematic evaluation of new analogs. Future research should focus on the synthesis of a diverse library of these compounds, followed by a comprehensive screening campaign using the outlined assays. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the discovery of novel clinical candidates for the treatment of HIV, Alzheimer's disease, and prostate cancer.

References

(3-Methylpiperidin-1-yl)acetic Acid: A Scrutiny of Its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

Abstract

(3-Methylpiperidin-1-yl)acetic acid, a substituted piperidine derivative, has emerged as a valuable building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides a comprehensive review of the known applications of this compound, with a primary focus on its role in the development of novel anticancer agents. While direct biological activity data for the compound itself is limited in publicly available literature, its utility as a synthetic intermediate is clearly documented. This guide will detail its application in the synthesis of substituted bicyclic pyridone derivatives, provide relevant experimental protocols, and discuss the broader context of piperidine derivatives in drug discovery, including their roles as cholinesterase inhibitors and antidiabetic agents.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and the ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, neuroprotective, and antidiabetic effects. The substitution pattern on the piperidine ring plays a crucial role in determining the biological activity and selectivity of these compounds.

Application of this compound in the Synthesis of Anticancer Agents

A significant and well-documented application of this compound is its use as a key reactant in the synthesis of substituted bicyclic pyridone derivatives. These derivatives are being investigated for their potential as anticancer agents.

Synthesis of Substituted Bicyclic Pyridone Derivatives

A recent patent application (WO2024105563A1) discloses the use of this compound in a condensation reaction to form a bicyclic pyridone core. This reaction is a critical step in the multi-step synthesis of compounds with potential therapeutic utility in oncology.

Experimental Protocol:

The following protocol is adapted from the aforementioned patent and describes the coupling of this compound with a diamine precursor.

Reaction Scheme:

G reactant1 5-cyclopropyl-2-methoxypyridine-3,4-diamine product Substituted Bicyclic Pyridone Derivative reactant1->product reactant2 This compound reactant2->product reagents DMAP, NEt3, T3P DMF, RT reagents->product

Caption: Synthesis of a substituted bicyclic pyridone derivative.

Procedure:

To a solution of 5-cyclopropyl-2-methoxypyridine-3,4-diamine (1.0 eq) in N,N-dimethylformamide (DMF), this compound (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and triethylamine (NEt3) (3.0 eq) are added. The mixture is stirred at room temperature. Subsequently, 1-propanephosphonic acid anhydride (T3P) (50% in ethyl acetate, 1.5 eq) is added, and the reaction is monitored for completion. The product, a substituted bicyclic pyridone derivative, is then isolated and purified using standard chromatographic techniques.

Quantitative Data:

While the patent provides the synthetic protocol, it does not include specific quantitative data on the biological activity of the final products derived from this compound. However, the general class of bicyclic pyridone derivatives has been explored for various therapeutic targets, including kinases, which are often implicated in cancer progression.

Broader Context: Pharmacological Significance of Piperidine Derivatives

The utility of this compound as a synthetic precursor is best understood within the broader context of the diverse pharmacological activities exhibited by piperidine-containing molecules.

Cholinesterase Inhibition

Piperidine derivatives are prominent in the design of cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds often mimic the structure of acetylcholine and interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While no direct cholinesterase inhibitory activity has been reported for this compound itself, related structures such as cinnamoyl piperidinyl acetate derivatives have shown inhibitory potential.

Table 1: Cholinesterase Inhibitory Activity of Cinnamoyl Piperidinyl Acetate Derivatives

CompoundSubstitutionAChE IC50 (µM)BChE IC50 (µM)
5a Unsubstituted39.42 ± 3.2143.69 ± 2.84
5b 2-Chloro19.7417.51 ± 4.79
5c 2-Bromo-14.11 ± 5.78
5d 2-Methoxy-44.18 ± 2.16

Data from a study on cinnamoyl piperidinyl acetate derivatives.

Antidiabetic Applications

The piperidine scaffold is also a key feature in several antidiabetic agents. For instance, dipeptidyl peptidase-4 (DPP-4) inhibitors often incorporate a piperidine moiety. These drugs play a vital role in glucose homeostasis. The structural features of this compound, including the nitrogen atom for potential hydrogen bonding and the methyl group for hydrophobic interactions, make it a plausible, though as yet unexplored, fragment for the design of novel antidiabetic compounds.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, its application in the synthesis of potential anticancer agents suggests that the resulting bicyclic pyridone derivatives may target pathways commonly dysregulated in cancer, such as kinase signaling cascades.

Experimental Workflow for Synthesis and Evaluation:

The general workflow for utilizing this compound in a drug discovery program would typically involve the following steps:

G A Synthesis of this compound B Coupling with Amine Precursor A->B C Formation of Bicyclic Pyridone Core B->C D Purification and Characterization C->D E In vitro Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization E->F

Caption: General experimental workflow.

Conclusion

This compound is a valuable chemical intermediate, with a confirmed application in the synthesis of novel bicyclic pyridone derivatives with potential anticancer activity. While direct biological data for this specific compound remains scarce, its structural features are representative of the broader class of piperidine derivatives that have found widespread use in medicinal chemistry. Further research is warranted to explore the potential intrinsic biological activities of this compound and to expand its application in the synthesis of other pharmacologically relevant molecules. The detailed experimental protocol provided for its use in forming bicyclic pyridones serves as a practical guide for researchers in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Bicyclic Pyridone Derivatives Using (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic pyridone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. These structures can act as bioisosteres for other aromatic and heterocyclic systems, offering unique pharmacological profiles. This document outlines a proposed synthetic strategy for the preparation of novel substituted bicyclic pyridone derivatives, utilizing (3-Methylpiperidin-1-yl)acetic acid as a key starting material. The described protocol details a multi-step synthesis culminating in a potential intramolecular cyclization to form the bicyclic pyridone core.

Proposed Synthetic Pathway

The synthesis of the target bicyclic pyridone is proposed to proceed via a three-step sequence:

  • Amide Coupling: Activation of the carboxylic acid of this compound and subsequent coupling with a suitable amine, for example, the methyl ester of an amino acid, to form an amide intermediate.

  • Dieckmann Condensation: An intramolecular cyclization of the diester intermediate (formed in situ or in a subsequent step) to generate a β-keto ester.

  • Cyclization/Aromatization: A final cyclization and subsequent dehydration/oxidation or tautomerization to yield the bicyclic pyridone.

This proposed pathway is illustrated in the workflow diagram below.

Experimental Protocols

Step 1: Synthesis of Methyl 2-((3-methylpiperidin-1-yl)acetyl)amino)acetate (Intermediate 2)

Materials:

  • This compound (1)

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 eq) with TEA (1.2 eq) in DCM.

  • Add the neutralized glycine methyl ester solution to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide, Intermediate 2 .

Step 2 & 3: One-Pot Synthesis of the Bicyclic Pyridone (3)

Materials:

  • Methyl 2-((3-methylpiperidin-1-yl)acetyl)amino)acetate (Intermediate 2)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl carbonate

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium methoxide (3.0 eq) in dry methanol, add Intermediate 2 (1.0 eq) and diethyl carbonate (1.5 eq).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target bicyclic pyridone 3 .

Data Presentation

Table 1: Summary of Hypothetical Reaction Yields and Characterization Data.

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)1H NMR (CDCl3, δ ppm)MS (m/z)
1Intermediate 2C11H20N2O3228.29854.15 (d, 2H), 3.75 (s, 3H), 3.20 (s, 2H), 2.90-2.80 (m, 2H), 2.20-2.00 (m, 2H), 1.80-1.60 (m, 3H), 0.90 (d, 3H)229.1 [M+H]+
2 & 3Bicyclic Pyridone 3C10H14N2O2194.23657.10 (s, 1H), 4.20 (t, 2H), 3.40-3.20 (m, 2H), 2.80-2.60 (m, 2H), 2.00-1.80 (m, 3H), 1.05 (d, 3H)195.1 [M+H]+

Note: The NMR and MS data presented are hypothetical and represent expected values for the proposed structures.

Visualizations

Proposed Synthetic Workflow

G Synthesis of Bicyclic Pyridone 3 cluster_start Starting Materials cluster_reaction1 Step 1: Amide Coupling cluster_intermediate Intermediate cluster_reaction2 Steps 2 & 3: Cyclization cluster_product Final Product SM1 This compound (1) R1 EDC, HOBt, TEA DCM, rt, 12-18h SM1->R1 SM2 Glycine methyl ester SM2->R1 Int2 Intermediate 2 R1->Int2 R2 1. NaOMe, Diethyl carbonate, MeOH, reflux 2. Acidic workup Int2->R2 P Bicyclic Pyridone 3 R2->P G Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds KinaseA Kinase A Rec->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Bicyclic Pyridone 3 Inhibitor->KinaseA Inhibits

Application Note: Amide Coupling Protocols for (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amide bond formation is one of the most crucial and frequently performed reactions in medicinal chemistry and drug discovery.[1][2] The synthesis of amide bonds is integral to creating peptides, modifying scaffolds, and building complex molecular architectures.[1] (3-Methylpiperidin-1-yl)acetic acid is a valuable building block, and its effective coupling with various primary and secondary amines is essential for generating novel chemical entities. This document provides detailed protocols for the amide coupling of this compound using common, efficient coupling reagents. The protocols are designed to be robust and applicable to a wide range of amine substrates, including those that may be sterically hindered or electronically deficient.[3][4]

General Considerations & Best Practices

  • Reagents and Solvents: Use anhydrous solvents, particularly for the coupling step, to prevent hydrolysis of activated intermediates. Reagents should be of high purity.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.

  • Temperature Control: Initial activation of the carboxylic acid is often performed at 0 °C to control the rate of reaction and minimize side products, before allowing the reaction to warm to room temperature.[5][6]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Comparative Overview of Common Coupling Conditions

The selection of a coupling reagent is critical and depends on the specific amine substrate, potential for racemization (if chiral centers are present), and desired reaction conditions.[7] The table below summarizes common conditions for amide bond formation.

Coupling ReagentAdditiveBaseSolvent(s)Typical Temp.Typical TimeTypical YieldKey Features
HATU NoneDIEA, Et₃NDMF, CH₂Cl₂0 °C to RT1-4 h>90%Fast, high-yielding, low epimerization, suitable for hindered substrates.[2][7]
EDC·HCl HOBtDIEA, Et₃N, NMMDMF, CH₂Cl₂0 °C to RT12-24 h70-95%Cost-effective, water-soluble byproducts are easily removed during workup.[5][8][9]
DIC HOBtDIEA, Et₃NDMF, CH₂Cl₂0 °C to RT12-24 h70-95%Byproduct (diisopropylurea) is soluble in some organic solvents, simplifying purification for solid-phase synthesis.[7][8]
PyBOP NoneDIEA, Et₃NDMF, CH₂Cl₂0 °C to RT2-6 h>85%Similar to HBTU/HATU, effective for hindered systems.[7][8]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; HOBt: 1-Hydroxybenzotriazole; DIC: N,N'-Diisopropylcarbodiimide; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; Et₃N: Triethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; CH₂Cl₂: Dichloromethane; RT: Room Temperature.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for its speed and efficiency, especially for challenging or precious amine substrates.[7] HATU converts the carboxylic acid into a highly activated HOAt ester, which rapidly reacts with the amine.[10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon line

  • Standard workup and purification reagents (e.g., Ethyl Acetate, saturated NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.1-1.2 eq) to the solution, followed by the dropwise addition of DIEA (2.0-3.0 eq).[6]

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, reliable, and cost-effective method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a less-reactive but more selective HOBt-ester to facilitate the coupling and minimize side reactions.[11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA or Et₃N (2.0-3.0 eq) to the mixture.[5]

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[8]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes effectively remove the urea byproduct from EDC and excess HOBt.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Visualized Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

AmideCouplingWorkflow prep 1. Prepare Reagents & Glassware dissolve 2. Dissolve Acid (1.0 eq) in Anhydrous Solvent prep->dissolve cool 3. Cool to 0 °C dissolve->cool activate 4. Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIEA, 2.0 eq) cool->activate preactivate 5. Stir for 15-30 min (Pre-activation) activate->preactivate add_amine 6. Add Amine (1.0 eq) preactivate->add_amine react 7. Warm to RT & Stir (1-24 h) add_amine->react monitor 8. Monitor by TLC / LC-MS react->monitor workup 9. Aqueous Work-up monitor->workup Upon Completion purify 10. Column Chromatography workup->purify analyze 11. Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for amide coupling.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (this compound) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base HATU HATU ActiveEster Activated OAt-Ester HATU->ActiveEster Reacts with Carboxylate Base Base (DIEA) Amine R'-NH₂ (Amine) Product R-CO-NHR' (Amide Product) Amine->Product Nucleophilic Attack Carboxylate->ActiveEster ActiveEster->Product Sideproduct Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Substituted Piperidine-Based CBL-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis and evaluation of a class of potent Casitas B-lineage lymphoma proto-oncogene-b (CBL-B) inhibitors characterized by a 3-substituted piperidine moiety. These compounds are of significant interest in the field of immuno-oncology for their potential to enhance anti-tumor immunity. While the direct use of (3-Methylpiperidin-1-yl)acetic acid is not explicitly detailed in the available literature for this specific application, its structure represents a plausible building block for the synthesis of such inhibitors. The following protocols are based on established synthetic strategies for this class of compounds and standard assays for their characterization.

CBL-B is an E3 ubiquitin ligase that acts as a crucial negative regulator of T-cell activation.[1] By inhibiting CBL-B, the threshold for T-cell activation can be lowered, leading to a more robust immune response against cancer cells. Small molecule inhibitors of CBL-B, therefore, represent a promising therapeutic strategy in cancer immunotherapy.[2]

CBL-B Signaling Pathway in T-Cell Activation

The diagram below illustrates the central role of CBL-B in negatively regulating T-cell receptor (TCR) signaling. Inhibition of CBL-B prevents the ubiquitination and subsequent degradation of key downstream signaling proteins, leading to enhanced T-cell activation.

CBL_B_Signaling cluster_TCell T-Cell TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 Degradation Proteasomal Degradation ZAP70->Degradation PLCg1 PLCγ1 SLP76->PLCg1 Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->Activation PI3K->PLCg1 PI3K->Degradation CBLB CBL-B CBLB->ZAP70 Ubiquitination CBLB->PI3K Ub Ubiquitin Inhibitor CBL-B Inhibitor ((3-Methylpiperidin-1-yl)acetic acid derivative) Inhibitor->CBLB Inhibition

CBL-B Signaling Pathway in T-Cell Activation.

Application Note 1: Synthesis of a Representative 3-Substituted Piperidine CBL-B Inhibitor

This section outlines a representative synthetic route for a CBL-B inhibitor featuring a 3-methylpiperidine group attached to a core scaffold via an amide linkage. This general strategy is adapted from patent literature describing this class of compounds.[1][3] While not explicitly stated, this compound is a suitable starting material for the introduction of the piperidine-containing side chain in such a synthesis.

General Synthetic Scheme:

The synthesis involves the coupling of a core amine-containing scaffold with a carboxylic acid bearing the 3-methylpiperidine moiety.

(Please note: The exact structures of the core and the final inhibitor are illustrative and based on the general class of compounds described in the patent literature.)

Experimental Protocol: Amide Coupling Reaction

This protocol describes the coupling of a generic heterocyclic amine with this compound.

Materials:

  • Core Heterocyclic Amine (e.g., 2-amino-5-bromopyridine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the Core Heterocyclic Amine (1.0 eq) in anhydrous DMF under an inert atmosphere, add this compound (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3-substituted piperidine CBL-B inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue/Condition
Solvent Anhydrous DMF
Coupling Reagent HATU
Base DIPEA
Temperature Room Temperature
Reaction Time 12-18 hours
Work-up Aqueous work-up and extraction
Purification Silica gel column chromatography

Application Note 2: In Vitro and Cellular Evaluation of CBL-B Inhibitors

Once synthesized, the inhibitory activity of the compounds against CBL-B must be determined. This typically involves a biochemical assay to measure direct inhibition of the enzyme and a cell-based assay to assess the compound's effect on T-cell activation.

Experimental Workflow for CBL-B Inhibitor Evaluation

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow synthesis Synthesis of 3-Substituted Piperidine Inhibitor biochemical Biochemical Assay (TR-FRET) synthesis->biochemical Compound cellular Cellular Assay (T-Cell Activation) synthesis->cellular Compound data_analysis Data Analysis (IC50 / EC50 Determination) biochemical->data_analysis cellular->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Workflow for the evaluation of CBL-B inhibitors.
Protocol 1: TR-FRET Assay for CBL-B Auto-Ubiquitination Inhibition

This biochemical assay measures the auto-ubiquitination activity of CBL-B, which is a proxy for its E3 ligase function. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose in a high-throughput format.

Materials:

  • Recombinant GST-tagged human CBL-B

  • Human E1 activating enzyme

  • Human E2 conjugating enzyme (e.g., UbcH5b)

  • Biotinylated ubiquitin

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Terbium-labeled anti-GST antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., D2 or APC, acceptor)

  • Test compounds (3-substituted piperidine inhibitors) dissolved in DMSO

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a master mix of E1, E2, biotin-ubiquitin, and ATP in the assay buffer.

  • Add 2 µL of test compound dilutions or DMSO (vehicle control) to the assay plate.

  • Add 4 µL of the master mix to each well.

  • Initiate the reaction by adding 4 µL of recombinant GST-CBL-B to each well.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Stop the reaction by adding a detection mix containing the Terbium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 340 nm).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Assay for T-Cell Activation (IL-2 Release)

This assay determines the ability of the CBL-B inhibitors to enhance T-cell activation, which is a key functional consequence of CBL-B inhibition.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test compounds (3-substituted piperidine inhibitors) dissolved in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs at a density of 1-2 x 10⁵ cells per well in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the T-cells by adding a sub-optimal concentration of anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes hypothetical but representative data for a series of 3-substituted piperidine CBL-B inhibitors, illustrating how the results from the described assays can be presented.

Compound IDCBL-B TR-FRET IC50 (nM)T-Cell IL-2 Release EC50 (nM)
Example-1 50250
Example-2 25150
Example-3 1080
Control >10,000>10,000

This structured presentation of data allows for a clear comparison of the potency and cellular activity of different compounds, which is essential for guiding structure-activity relationship (SAR) studies and selecting lead candidates for further development.

References

Application Notes and Protocols for the Synthesis of Diamide Derivatives of (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of amide bonds is a cornerstone of medicinal chemistry and drug development, enabling the linkage of molecular fragments to generate novel compounds with potential therapeutic activity. The reaction of carboxylic acids, such as (3-Methylpiperidin-1-yl)acetic acid, with diamines to form diamides is a common strategy for creating molecules with diverse structural and functional properties. This document provides detailed experimental protocols for the synthesis of such diamides using standard coupling reagents.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][3] This note details two common and effective protocols for this transformation: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) system.

G cluster_reactants Reactants cluster_reagents Reaction Conditions Acid This compound Product Product: N,N'-bis((3-methylpiperidin-1-yl)acetyl)diamine Acid->Product + Diamine H₂N-R-NH₂ (Diamine) Diamine->Product CouplingAgent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingAgent->Product Base Base (e.g., DIEA) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Figure 1: General reaction scheme for the coupling of this compound with a diamine.

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and is particularly useful for sterically hindered substrates. It is used in conjunction with a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA).

Experimental Protocol
  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1-0.5 M), add the diamine (0.5 eq).

    • Add N,N-Diisopropylethylamine (DIEA, 3.0 eq).

    • Stir the mixture at room temperature for 5 minutes.

    • Add HATU (2.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired diamide.

Data Presentation: HATU Coupling
Reagent/ParameterMolar Ratio (eq)Notes
This compound1.0Limiting Reagent
Diamine0.5For disubstitution
HATU2.2Added portion-wise
DIEA3.0Non-nucleophilic base
Solvent-Anhydrous DMF
Temperature-Room Temperature
Reaction Time-1-4 hours (typical)

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic and cost-effective method for amide bond formation.[3] EDC activates the carboxylic acid, and HOBt forms an active ester intermediate, which reduces the risk of racemization and suppresses side reactions.[3]

Experimental Protocol
  • Reaction Setup:

    • Dissolve this compound (2.0 eq) and HOBt (2.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (2.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the acid.

    • Add a solution of the diamine (1.0 eq) in the reaction solvent, followed by the addition of a base such as DIEA or triethylamine (TEA) (3.0 eq).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • If DMF is used as the solvent, dilute with ethyl acetate and wash extensively with water or 5% LiCl solution to remove the DMF.[4]

    • Wash the organic layer with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid and HOBt), and brine.[4]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash column chromatography as described in Protocol 1.

Data Presentation: EDC/HOBt Coupling
Reagent/ParameterMolar Ratio (eq)Notes
This compound2.0
Diamine1.0Limiting Reagent
EDC hydrochloride2.2
HOBt2.2Additive to reduce side reactions
DIEA or TEA3.0Base
Solvent-Anhydrous DCM or DMF
Temperature-0 °C to Room Temperature
Reaction Time-12-18 hours (typical)

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid & Diamine in Anhydrous Solvent B Add Base (e.g., DIEA) A->B C Add Coupling Reagent (e.g., HATU, EDC) B->C D Stir at RT (or 0°C to RT) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., with Water) E->F G Solvent Extraction F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

References

Application Note: Chiral Separation of (3-Methylpiperidin-1-yl)acetic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Methylpiperidin-1-yl)acetic acid is a chiral carboxylic acid containing a stereocenter at the 3-position of the piperidine ring. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of analytical methods to separate and quantify these enantiomers is crucial in drug development and quality control. This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).

The resolution of chiral drugs is a critical aspect of pharmaceutical analysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the marketing of single-enantiomer drugs to ensure safety and efficacy.[1] Chiral HPLC is a robust and widely used technique for this purpose.[2] The direct separation method, where a chiral stationary phase is utilized to form transient diastereomeric complexes with the enantiomers, is a common approach.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a diverse range of chemical structures.[1][3]

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolution Dissolve in Mobile Phase racemate->dissolution filtration Filter through 0.45 µm syringe filter dissolution->filtration injection Inject sample onto HPLC system filtration->injection separation Chiral Separation on CSP injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integration->calculation

Figure 1. Workflow for the chiral separation of this compound enantiomers.

Methodology

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended due to its broad enantioselectivity.[3] For this application, a cellulose-based column such as CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) is a suitable choice.

  • Chemicals and Solvents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Racemic this compound standard

Chromatographic Conditions:

ParameterValue
Chiral Stationary Phase CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The use of a polysaccharide-based chiral stationary phase is effective for the separation of a wide variety of chiral compounds.[1][3] For the separation of this compound, a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol is typically effective in normal-phase chromatography. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can help to improve the peak shape of acidic analytes and reduce tailing by minimizing interactions with any basic sites on the silica support of the CSP.

Under the specified chromatographic conditions, a baseline separation of the two enantiomers of this compound is expected. The following table summarizes the anticipated results based on the separation of similar chiral acids.

Table 1: Expected Chromatographic Parameters

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Theoretical Plates (N) > 5000> 5000
Tailing Factor (T_f) < 1.5< 1.5

The resolution factor (Rs) is a critical measure of the separation between two peaks. A value greater than 1.5 indicates a baseline separation, which is generally required for accurate quantification.

Conclusion

The protocol outlined in this application note provides a reliable starting point for the chiral separation of this compound enantiomers by HPLC. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase is expected to yield excellent resolution and peak shape. This method can be further optimized by adjusting the mobile phase composition, flow rate, and temperature to meet specific analytical requirements. The developed method is suitable for use in research, development, and quality control environments for the determination of enantiomeric purity.

References

Application Notes and Protocols for the Quantification of (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative. The development of robust and sensitive analytical methods for its quantification in biological matrices is essential for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The method employs a protein precipitation step followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of a fully validated LC-MS/MS method for this compound.

ParameterResult
Linearity (r²)> 0.995
Calibration Curve Range0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Accuracy (% Bias)
LLOQ± 15%
Low QC (1.5 ng/mL)± 10%
Mid QC (75 ng/mL)± 8%
High QC (400 ng/mL)± 9%
Precision (% CV)
Intra-day (n=6)< 10%
Inter-day (n=18, 3 days)< 12%
Recovery
Extraction Recovery> 85%
Matrix Effect
Ion Suppression/EnhancementMinimal (< 15%)

Experimental Protocols

  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Mixed-mode cation exchange SPE cartridges

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and its internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile.

The sample preparation workflow involves protein precipitation followed by solid-phase extraction.

cluster_0 Sample Preparation Workflow cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps plasma 1. Plasma Sample (100 µL) is_add 2. Add IS Working Solution (10 µL) plasma->is_add ppt 3. Add Acetonitrile (300 µL) is_add->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Collect Supernatant vortex->supernatant condition 6. Condition SPE Cartridge (Methanol, then Water) load 7. Load Supernatant supernatant->load condition->load wash1 8. Wash (Acidic Water) load->wash1 wash2 9. Wash (Methanol) wash1->wash2 elute 10. Elute (5% NH4OH in Methanol) wash2->elute dry 11. Evaporate to Dryness elute->dry reconstitute 12. Reconstitute in Mobile Phase A dry->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Sample Preparation and SPE Workflow
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (10 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Transfer to an autosampler vial for injection.

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B (Re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 158.1 -> Q3: 112.1

    • Internal Standard (d3): Q1: 161.1 -> Q3: 115.1

    • (Note: These transitions are predictive and must be optimized experimentally.)

cluster_0 LC-MS/MS Analysis Workflow autosampler 1. Autosampler Injection column 2. Chromatographic Separation (C18 Column) autosampler->column esi 3. Electrospray Ionization (ESI+) column->esi quad1 4. Q1: Precursor Ion Selection esi->quad1 quad2 5. Q2: Collision-Induced Dissociation quad1->quad2 quad3 6. Q3: Product Ion Selection quad2->quad3 detector 7. Detector & Data Acquisition quad3->detector quant 8. Quantification (Analyte/IS Ratio) detector->quant

LC-MS/MS Instrumental Analysis Workflow

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. This protocol serves as an excellent starting point for method development and validation in regulated and non-regulated environments. Researchers should perform full validation in accordance with relevant regulatory guidelines (e.g., FDA, EMA) before applying this method to study samples.

Large-Scale Synthesis of (3-Methylpiperidin-1-yl)acetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (3-Methylpiperidin-1-yl)acetic acid and its derivatives. These compounds are significant scaffolds in medicinal chemistry, finding applications in various therapeutic areas due to their favorable pharmacokinetic properties and versatile binding capabilities.[1][2]

Application Notes

This compound derivatives are a class of organic compounds that have garnered significant interest in drug discovery and development. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs, particularly those targeting the central nervous system and infectious diseases.[1] The incorporation of an acetic acid side chain at the 1-position of the 3-methylpiperidine ring provides a key functional handle for further molecular elaboration and can significantly influence the compound's physicochemical and biological properties.

Potential Therapeutic Applications:

While specific applications for this compound itself are not extensively documented in publicly available literature, derivatives of piperidine-1-yl-acetic acid have shown promise in various therapeutic areas. One notable application is in the development of antagonists for the glycoprotein IIb/IIIa (GpIIb/IIIa) receptor, which plays a crucial role in platelet aggregation and thrombus formation.[3] By blocking this receptor, these compounds can act as potent antiplatelet agents for the treatment of thrombotic disorders.

Derivatives of piperidine are also widely explored for their activity in the central nervous system, including as analgesics, antipsychotics, and antidepressants. The structural features of the this compound scaffold make it an attractive starting point for the design of novel CNS-active agents.

Signaling Pathway of GpIIb/IIIa Receptor Antagonists:

The primary mechanism of action for piperidine-1-yl-acetic acid derivatives in the context of thrombotic disorders involves the inhibition of the final common pathway of platelet aggregation. The GpIIb/IIIa receptor, upon activation by various agonists like thrombin, ADP, or collagen, undergoes a conformational change that allows it to bind to fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a thrombus. Antagonists of this receptor bind to it and prevent the binding of fibrinogen, thereby inhibiting platelet aggregation.

GpIIb_IIIa_Pathway cluster_platelet Platelet Agonists Thrombin, ADP, Collagen Receptor_Inactive Inactive GpIIb/IIIa Receptor Agonists->Receptor_Inactive binds to Receptor_Active Active GpIIb/IIIa Receptor Receptor_Inactive->Receptor_Active activates Fibrinogen Fibrinogen Receptor_Active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets Inhibitor This compound Derivative (Antagonist) Inhibitor->Receptor_Active blocks

Caption: Signaling pathway of GpIIb/IIIa receptor antagonists.

Experimental Protocols

The large-scale synthesis of this compound derivatives can be efficiently achieved through a two-step process involving the N-alkylation of 3-methylpiperidine with a haloacetic acid ester, followed by the hydrolysis of the resulting ester.

Experimental Workflow:

Synthesis_Workflow Start Starting Materials: - 3-Methylpiperidine - Ethyl bromoacetate - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) Reaction1 Step 1: N-Alkylation Start->Reaction1 Intermediate Intermediate: Ethyl (3-methylpiperidin-1-yl)acetate Reaction1->Intermediate Reaction2 Step 2: Hydrolysis Intermediate->Reaction2 Product Final Product: This compound Reaction2->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound.

Protocol 1: Large-Scale Synthesis of this compound

This protocol describes a robust and scalable method for the preparation of this compound.

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

Materials:

  • 3-Methylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

Equipment:

  • Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature control

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the reactor with anhydrous acetonitrile and anhydrous potassium carbonate.

  • Stir the suspension and add 3-methylpiperidine to the reactor.

  • Slowly add ethyl bromoacetate to the mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate and potassium bromide salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator to obtain crude ethyl (3-methylpiperidin-1-yl)acetate as an oil.

Step 2: Hydrolysis of Ethyl (3-methylpiperidin-1-yl)acetate

Materials:

  • Crude ethyl (3-methylpiperidin-1-yl)acetate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Equipment:

  • Large-scale glass reactor with overhead stirrer and temperature control

  • pH meter or pH indicator strips

  • Separatory funnel

  • Crystallization vessel

Procedure:

  • Dissolve the crude ethyl (3-methylpiperidin-1-yl)acetate in the sodium hydroxide solution in the reactor.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 6-7 with hydrochloric acid. The product will begin to precipitate.

  • Extract the aqueous layer with dichloromethane to remove any unreacted starting material or organic impurities.

  • Further acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid to fully precipitate the product as the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound hydrochloride.

  • For the free acid, the product can be isolated by adjusting the pH to its isoelectric point and collecting the precipitate, or by extraction into a suitable organic solvent after acidification and subsequent removal of the solvent.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of this compound based on analogous procedures. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactants (Molar Ratio)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1. N-Alkylation 3-Methylpiperidine (1.0) Ethyl bromoacetate (1.1) K₂CO₃ (1.5)AcetonitrileReflux4-685-95>95 (crude)
2. Hydrolysis Ethyl (3-methylpiperidin-1-yl)acetate (1.0) NaOH (2.0)Water50-602-490-98>98 (after recrystallization)

Note: Purity is typically assessed by HPLC or GC-MS analysis.

Conclusion

The provided protocols offer a reliable and scalable approach to the synthesis of this compound and its derivatives. These compounds serve as valuable building blocks in the development of novel therapeutics, particularly in the areas of cardiovascular and central nervous system disorders. The application notes highlight a potential mechanism of action for derivatives targeting the GpIIb/IIIa receptor, demonstrating the therapeutic potential of this chemical scaffold. Researchers and drug development professionals can utilize this information to facilitate their research and development efforts in this promising area of medicinal chemistry.

References

Protecting Group Strategies for (3-Methylpiperidin-1-yl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical synthesis and modification of (3-Methylpiperidin-1-yl)acetic acid. This bifunctional molecule, containing a secondary amine within the piperidine ring and a carboxylic acid moiety, often requires temporary protection of one or both functional groups to achieve selective transformations at other sites of a larger molecule or to facilitate specific coupling reactions.

Introduction to Protecting Group Strategy

In the synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of reactive functional groups is a critical aspect of chemical strategy. For this compound, the nucleophilic secondary amine and the acidic carboxylic acid can interfere with desired reactions. The application of protecting groups allows for the masking of these functionalities, enabling chemists to carry out specific modifications elsewhere in the molecule. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable under mild conditions that do not affect other parts of the molecule.

The concept of orthogonal protection is particularly relevant for bifunctional molecules like this compound. This strategy employs protecting groups for the amine and carboxylic acid that can be removed under distinct conditions, allowing for the selective deprotection of one group while the other remains protected.

Protecting Groups for the Secondary Amine

The secondary amine of the 3-methylpiperidine ring is a common site for protection. The most widely used protecting groups for this purpose are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Boc-NDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Strong acid (e.g., TFA in DCM, HCl in dioxane)Stable to base and hydrogenolysis
Cbz (Carboxybenzyl)Cbz-NBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (e.g., HBr/AcOH)Stable to mild acid and base
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NFmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis

Protecting Groups for the Carboxylic Acid

The carboxylic acid group is typically protected as an ester. The choice of ester depends on the desired deprotection method and the stability of other functional groups in the molecule.

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability
Methyl Ester -COOMeMethanol (MeOH), Acid catalyst (e.g., SOCl₂, HCl)Base-mediated hydrolysis (e.g., LiOH, NaOH) or Acid-mediated hydrolysisStable to hydrogenolysis and mild acid/base
Benzyl Ester -COOBnBenzyl alcohol (BnOH), Acid catalyst (e.g., TsOH) or Benzyl bromide (BnBr), BaseCatalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base
tert-Butyl Ester -COOtBuIsobutylene, Acid catalyst or (Boc)₂O, DMAPStrong acid (e.g., TFA in DCM)Stable to base and hydrogenolysis

Orthogonal Protection Strategies

The combination of amine and carboxylic acid protecting groups that can be removed under different conditions allows for selective manipulation of the molecule.

Amine ProtectionCarboxylic Acid ProtectionOrthogonal Deprotection Conditions
Boc Benzyl Ester Amine deprotection: Strong acid (TFA). Acid deprotection: Hydrogenolysis (H₂, Pd/C).
Cbz Methyl Ester Amine deprotection: Hydrogenolysis (H₂, Pd/C). Acid deprotection: Base hydrolysis (LiOH).
Fmoc tert-Butyl Ester Amine deprotection: Base (Piperidine). Acid deprotection: Strong acid (TFA).

Experimental Protocols

The following are generalized protocols that can be adapted for the protection and deprotection of this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific applications.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine with the Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Expected Yield: >90%

Protocol 2: Methyl Esterification of N-Boc-(3-Methylpiperidin-1-yl)acetic acid

This protocol describes the protection of the carboxylic acid as a methyl ester.

Materials:

  • N-Boc-(3-Methylpiperidin-1-yl)acetic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or HCl (gas)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Suspend N-Boc-(3-Methylpiperidin-1-yl)acetic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Expected Yield: >95%

Protocol 3: N-Cbz Protection of this compound

This protocol outlines the protection of the secondary amine with the Cbz group.[1][2]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve this compound (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.[1]

  • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.[1]

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz protected product.

Expected Yield: 85-95%

Protocol 4: Benzyl Esterification of N-Cbz-(3-Methylpiperidin-1-yl)acetic acid

This protocol describes the protection of the carboxylic acid as a benzyl ester.

Materials:

  • N-Cbz-(3-Methylpiperidin-1-yl)acetic acid

  • Benzyl alcohol (BnOH)

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve N-Cbz-(3-Methylpiperidin-1-yl)acetic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.

  • Add benzyl alcohol (1.5 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

Deprotection Protocols

Protocol 5: Deprotection of N-Boc Group

Materials:

  • N-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound in DCM (0.1-0.2 M).

  • Cool the solution to 0 °C.

  • Add TFA (5-10 equivalents) slowly.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected amine.

Protocol 6: Deprotection of N-Cbz Group by Hydrogenolysis

Materials:

  • N-Cbz protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the N-Cbz protected compound in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Secure the flask to a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 7: Hydrolysis of Methyl Ester

Materials:

  • Methyl ester protected compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (1.5-3.0 equivalents).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield the carboxylic acid.

Protocol 8: Deprotection of Benzyl Ester by Hydrogenolysis

Materials:

  • Benzyl ester protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the benzyl ester in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Secure the flask to a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Visualizing Protecting Group Strategies

Protecting_Group_Strategies cluster_amine Amine Protection Amine This compound Boc_Amine N-Boc-(3-Methylpiperidin-1-yl)acetic acid Amine->Boc_Amine (Boc)2O, Base Cbz_Amine N-Cbz-(3-Methylpiperidin-1-yl)acetic acid Amine->Cbz_Amine Cbz-Cl, Base Fmoc_Amine N-Fmoc-(3-Methylpiperidin-1-yl)acetic acid Amine->Fmoc_Amine Fmoc-Cl, Base Boc_Amine->Amine TFA or HCl Cbz_Amine->Amine H2, Pd/C Fmoc_Amine->Amine Piperidine

Caption: Protection and deprotection of the secondary amine.

Orthogonal_Protection_Workflow Start This compound N_Boc N-Boc protection Start->N_Boc COOBn Benzyl esterification Protected N-Boc-(3-Methylpiperidin-1-yl)acetic acid benzyl ester N_Boc->Protected Deprotect_N N-Boc deprotection (TFA) Protected->Deprotect_N Deprotect_C Benzyl ester deprotection (H2, Pd/C) Protected->Deprotect_C Free_Amine This compound benzyl ester Deprotect_N->Free_Amine Final_Product This compound Deprotect_N->Final_Product Free_Acid N-Boc-(3-Methylpiperidin-1-yl)acetic acid Deprotect_C->Free_Acid Deprotect_C->Final_Product Free_Amine->Deprotect_C Free_Acid->Deprotect_N

Caption: Orthogonal protection and deprotection workflow.

References

spectroscopic analysis (NMR, MS) of (3-Methylpiperidin-1-yl)acetic acid products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Spectroscopic Analysis of (3-Methylpiperidin-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes sample preparation, data acquisition parameters, and interpretation guidelines, supplemented with expected data tables and workflow diagrams to facilitate comprehensive analysis.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many natural products and pharmaceutical compounds.[1][2] Accurate structural confirmation and purity assessment are critical in the development of compounds containing such scaffolds. This application note outlines the analytical workflow for the characterization of this compound using ¹H NMR, ¹³C NMR, and ESI-MS.

Molecular Structure:

  • IUPAC Name: 2-(3-methylpiperidin-1-yl)acetic acid[3]

  • Molecular Formula: C₈H₁₅NO₂[3]

  • Molecular Weight: 157.21 g/mol [3]

  • CAS Number: 883542-90-3[3]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry fragments for this compound. These predictions are based on established principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (methyl)0.9 - 1.0Doublet3H~6-7
CH₂ (piperidine ring)1.5 - 1.9Multiplet6H-
CH (piperidine ring)2.0 - 2.2Multiplet1H-
N-CH₂ (piperidine ring)2.8 - 3.2Multiplet2H-
N-CH₂ (acetic acid)3.3 - 3.5Singlet2H-
COOH10.0 - 12.0Broad Singlet1H-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)
CH₃ (methyl)18 - 22
CH₂ (C4)24 - 28
CH (C3)30 - 35
CH₂ (C5)32 - 36
CH₂ (C2, C6)50 - 60
N-CH₂ (acetic acid)60 - 65
COOH170 - 175

Table 3: Predicted ESI-MS Fragmentation Data

m/zIonDescription
158.1181[M+H]⁺Protonated molecular ion
140.1075[M+H-H₂O]⁺Loss of water from the carboxylic acid
114.1126[M+H-CO₂]⁺Loss of carbon dioxide
98.1021[C₆H₁₂N]⁺Piperidine ring fragment after loss of the acetic acid moiety

Experimental Protocols

Sample Preparation
  • For NMR Spectroscopy: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the acidic proton.[4] Transfer the solution to a 5 mm NMR tube.

  • For Mass Spectrometry: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid helps in the protonation of the molecule.[5]

NMR Spectroscopy Protocol

Instrumentation: A standard 500 MHz NMR spectrometer is recommended for high-resolution data.[6]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Sweep Width: -2 to 14 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Sweep Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

2D NMR (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.[7]

Mass Spectrometry Protocol

Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass measurements.

ESI-MS Acquisition:

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Capillary Voltage: 3.5 - 4.0 kV.[8]

  • Nebulizer Gas Pressure: 1.0 - 1.5 bar.[8]

  • Drying Gas Flow: 4 - 6 L/min.[8]

  • Drying Gas Temperature: 200 - 250 °C.[8]

  • Mass Range: m/z 50 - 500.

  • Collision Energy (for MS/MS): 10-30 eV to induce fragmentation and confirm structural fragments.

Data Visualization and Workflows

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Product Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Mobile Phase Sample->Prep_MS NMR_Acq NMR Spectrometer (1H, 13C, 2D) Prep_NMR->NMR_Acq MS_Acq ESI-MS Spectrometer (Full Scan, MS/MS) Prep_MS->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure_Confirm Structure Confirmation NMR_Data->Structure_Confirm MS_Data->Structure_Confirm Final_Report Final Report & Application Note Structure_Confirm->Final_Report

Caption: General experimental workflow for spectroscopic analysis.

Structural Elucidation Logic Diagram

This diagram shows the logical process of using NMR and MS data to confirm the chemical structure.

G cluster_inputs Spectroscopic Data Inputs cluster_deductions Structural Deductions cluster_conclusion Conclusion H_NMR 1H NMR: Chemical Shifts, Integrals, Multiplicity Proton_Env Identify Proton Environments H_NMR->Proton_Env C_NMR 13C NMR: Number of Signals, Chemical Shifts Carbon_Backbone Determine Carbon Backbone C_NMR->Carbon_Backbone MS HRMS: Exact Mass [M+H]+ Mol_Formula Confirm Molecular Formula MS->Mol_Formula MSMS MS/MS: Fragmentation Pattern Substructures Identify Key Substructures MSMS->Substructures Conclusion Structure Elucidated: This compound Proton_Env->Conclusion Carbon_Backbone->Conclusion Mol_Formula->Conclusion Substructures->Conclusion

Caption: Logical flow for structural elucidation using NMR and MS.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to verify the identity, purity, and structure of this and related compounds, ensuring data quality and reliability in research and development settings.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic (3-Methylpiperidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomers of substituted piperidines are crucial building blocks in the synthesis of many pharmaceuticals. (3-Methylpiperidin-1-yl)acetic acid is a chiral molecule with potential applications in drug discovery. Its resolution into single enantiomers is essential for studying their distinct pharmacological and toxicological profiles. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This document provides detailed protocols for the enzymatic resolution of racemic this compound via lipase-catalyzed hydrolysis of its corresponding methyl ester.

Principle of the Method

The kinetic resolution of racemic methyl (3-methylpiperidin-1-yl)acetate is based on the enantioselective hydrolysis of one of the enantiomers by a lipase. The enzyme preferentially catalyzes the hydrolysis of one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated, allowing for the isolation of both enantiomers. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are known for their broad substrate specificity and high enantioselectivity in resolving chiral esters.

Experimental Protocols

1. Synthesis of Racemic Methyl (3-Methylpiperidin-1-yl)acetate

A detailed protocol for the synthesis of the starting material is crucial for the reproducibility of the resolution.

  • Materials:

    • Racemic this compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., concentrated H₂SO₄)

    • Sodium bicarbonate (saturated aqueous solution)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure (using Thionyl Chloride):

    • Suspend racemic this compound (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl (3-methylpiperidin-1-yl)acetate.

    • Purify the crude product by flash column chromatography if necessary.

2. Enzymatic Kinetic Resolution

This protocol outlines the lipase-catalyzed hydrolysis of the racemic methyl ester.

  • Materials:

    • Racemic methyl (3-methylpiperidin-1-yl)acetate

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435) or Pseudomonas cepacia lipase (immobilized)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

    • pH meter and autotitrator (optional, for monitoring)

    • Thermostatted shaker or reactor

    • Centrifuge or filtration setup

  • Procedure:

    • To a thermostatted vessel, add racemic methyl (3-methylpiperidin-1-yl)acetate (1.0 g) and a biphasic solvent system of phosphate buffer (pH 7.0, 20 mL) and MTBE (20 mL).

    • Add the immobilized lipase (e.g., 100 mg of Novozym® 435).

    • Stir the mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the substrate and product, and the conversion rate.

    • The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high enantiomeric excess.

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Separate the organic and aqueous layers.

3. Work-up and Separation

  • Procedure:

    • Isolation of the unreacted ester: The organic layer containing the unreacted ester can be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • Isolation of the carboxylic acid: The aqueous layer contains the salt of the hydrolyzed carboxylic acid. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid.

    • The recovered enzyme can often be washed with solvent and reused.

4. Analytical Method: Chiral HPLC

Determination of enantiomeric excess is critical for evaluating the success of the resolution.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)

  • Typical Conditions (to be optimized):

    • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) for basic compounds.[1]

    • Flow Rate: 0.5-1.0 mL/min.[1]

    • Detection: UV at 210-220 nm.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

    • Calculation of Enantiomeric Excess (e.e.):

      • e.e. (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

      • Where [Enantiomer 1] and [Enantiomer 2] are the peak areas of the respective enantiomers.

Data Presentation

The following tables present hypothetical data for the enzymatic resolution based on typical results for similar compounds.

Table 1: Screening of Lipases for the Kinetic Resolution

EntryLipaseConversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
1Candida antarctica Lipase B (CALB)48>9996>200
2Pseudomonas cepacia Lipase (PCL)5198>99>200
3Candida rugosa Lipase (CRL)45858015
4Porcine Pancreas Lipase (PPL)3060555

Reaction conditions: Racemic methyl (3-methylpiperidin-1-yl)acetate (10 mM) in phosphate buffer (pH 7.0)/MTBE (1:1 v/v) at 30 °C for 24 h.

Table 2: Optimization of Reaction Conditions with Candida antarctica Lipase B

EntryParameter VariedValueConversion (%)e.e. of Substrate (%)e.e. of Product (%)
1Temperature25 °C40>9995
230 °C48>9996
340 °C5297>99
4Solvent SystemToluene/Buffer459894
5Heptane/Buffer42>9995
6pH6.0439893
78.049>9997

Visualizations

EnzymaticResolutionWorkflow cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation and Analysis racemic_acid Racemic this compound esterification Esterification (MeOH, SOCl₂) racemic_acid->esterification racemic_ester Racemic Methyl (3-Methylpiperidin-1-yl)acetate esterification->racemic_ester resolution Kinetic Resolution (Lipase, Buffer/MTBE) racemic_ester->resolution mixture Mixture of: (R)-Ester & (S)-Acid resolution->mixture separation Work-up & Separation mixture->separation r_ester (R)-Ester separation->r_ester s_acid (S)-Acid separation->s_acid analysis Chiral HPLC Analysis (e.e. determination) r_ester->analysis s_acid->analysis

Caption: Workflow for the enzymatic resolution of racemic this compound.

LogicalRelationship cluster_products Reaction Products racemic_ester Racemic Ester (R)-Ester + (S)-Ester lipase Lipase racemic_ester->lipase s_acid (S)-Acid lipase->s_acid Fast Hydrolysis r_ester Unreacted (R)-Ester lipase->r_ester Slow/No Hydrolysis water H₂O water->lipase

Caption: Principle of lipase-catalyzed kinetic resolution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for (3-Methylpiperidin-1-yl)acetic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amide coupling reaction of (3-Methylpiperidin-1-yl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, a sterically hindered secondary amine derivative, with primary or secondary amines.

Issue Potential Causes Recommended Solutions
Low or No Product Yield Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.- Use a more potent coupling reagent suitable for sterically hindered acids (e.g., HATU, HBTU, PyBOP).- Increase the stoichiometry of the coupling reagent to 1.1-1.5 equivalents.
Steric hindrance: The 3-methyl group on the piperidine ring and bulky substituents on the coupling partner can impede the reaction.- Employ coupling reagents known to be effective for hindered couplings, such as COMU or those that generate acyl fluorides in situ (e.g., TFFH).- Increase the reaction temperature and/or reaction time.
Poor solubility of reactants: The carboxylic acid, amine, or coupling reagents may not be fully dissolved in the chosen solvent.- Select an appropriate aprotic polar solvent like DMF, NMP, or DMA.- Consider using a solvent mixture to improve solubility.
Amine protonation: The amine nucleophile can be protonated by the carboxylic acid, rendering it unreactive.- Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to neutralize any acid and facilitate the coupling.
Presence of Significant Side Products Racemization of the amine partner (if chiral): The reaction conditions may be too harsh, leading to the loss of stereochemical integrity.- Add a racemization suppressor like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.- Perform the reaction at a lower temperature (0 °C to room temperature).
Formation of N-acylurea byproduct: This is a common side reaction when using carbodiimide coupling reagents like DCC or EDC.- Add HOBt or a similar additive to trap the O-acylisourea intermediate and prevent its rearrangement.- Use a phosphonium or uronium-based coupling reagent instead of a carbodiimide.
Guanidinylation of the amine: Uronium-based reagents like HATU or HBTU can sometimes react with the amine to form a guanidinium byproduct.- Avoid a large excess of the uronium reagent.- Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Difficult Purification Excess coupling reagents and byproducts: Unreacted reagents and their byproducts can co-elute with the desired product.- Use water-soluble coupling reagents like EDC, which allows for easy removal of byproducts through aqueous workup.- Employ a catch-and-release purification strategy using a scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the amide coupling of this compound?

A1: Due to the steric hindrance from the 3-methylpiperidine moiety, more powerful coupling reagents are generally recommended. Uronium/aminium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP and PyAOP are often effective.[1] For particularly challenging couplings, reagents like COMU or methods that form highly reactive acyl fluorides can provide better yields.[2]

Q2: Why is a base like DIPEA necessary in the coupling reaction?

A2: A non-nucleophilic base such as DIPEA is crucial for several reasons. Firstly, it neutralizes the carboxylic acid, preventing the protonation of the amine nucleophile and ensuring its availability for the coupling reaction. Secondly, many coupling reagents, particularly uronium and phosphonium salts, require a basic environment to function optimally.

Q3: Can I use EDC/HOBt for this coupling?

A3: While EDC/HOBt is a widely used and cost-effective coupling system, it may be less efficient for sterically hindered substrates like this compound, potentially leading to lower yields and longer reaction times.[3] However, for less demanding coupling partners, it can still be a viable option, and its use simplifies purification due to the water solubility of the byproducts.

Q4: What are the recommended reaction conditions (solvent, temperature, time)?

A4:

  • Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) are typically used. DMF is a common choice due to its excellent solvating properties for most reactants.

  • Temperature: The reaction is often started at 0 °C during the activation of the carboxylic acid and then allowed to warm to room temperature. For sluggish reactions, the temperature can be increased to 40-50 °C.

  • Time: Reaction times can vary from a few hours to overnight (12-24 hours). Progress should be monitored by an appropriate technique like TLC or LC-MS to determine the point of completion.

Q5: How can I minimize racemization if my amine coupling partner is chiral?

A5: To minimize racemization, it is recommended to:

  • Add a racemization-suppressing additive such as HOBt or OxymaPure®.

  • Perform the reaction at lower temperatures (e.g., 0 °C).

  • Use a weaker base if possible, although this might slow down the reaction rate.

  • Choose a coupling reagent known for low racemization potential, such as those that form active esters with HOAt.[1]

Data Presentation

The following table summarizes the performance of various coupling reagents in the amidation of a sterically hindered secondary amine, which serves as a model for the coupling of this compound. The data is based on a comparative study of amide-bond forming reagents.[2]

Coupling Reagent/AdditiveBaseSolventAmineYield (%)
DMT-MM -Water/MeCNDibenzylamine85
DIC/HOPO -Water/MeCNDibenzylamine75
COMU CollidineWater/MeCNDibenzylamine70
TPTU NMIWater/MeCNDibenzylamine65
EDC/Oxyma -Water/MeCNDibenzylamine55

Note: Yields are for the coupling of benzoic acid with dibenzylamine in a water/acetonitrile mixture and are intended to be representative for a sterically hindered secondary amine.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.0 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with the reaction solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve this compound and Coupling Reagent/Additive in Solvent activation Pre-activation (if applicable) reactants->activation amine Prepare Amine Solution coupling Add Amine & Base Stir at RT amine->coupling activation->coupling monitoring Monitor Progress (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Pure Amide Product purify->product

Caption: General experimental workflow for the amide coupling reaction.

troubleshooting_low_yield start Low or No Yield check_reagents Check Coupling Reagent & Stoichiometry start->check_reagents steric_hindrance Consider Steric Hindrance start->steric_hindrance reaction_conditions Evaluate Reaction Conditions start->reaction_conditions solution1 Use Stronger Reagent (e.g., HATU, COMU) Increase Equivalents check_reagents->solution1 solution2 Increase Temperature/Time Use Acyl Fluoride Method steric_hindrance->solution2 solution3 Change Solvent (DMF, NMP) Add Base (DIPEA) reaction_conditions->solution3

Caption: Troubleshooting decision tree for low reaction yield.

amide_coupling_mechanism RCOOH R-COOH Carboxylic Acid ActivatedEster R-CO-X Activated Intermediate RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + R'-NH₂ Amine R'-NH₂ Amine Amine->TetrahedralIntermediate Amide R-CO-NHR' Amide Product TetrahedralIntermediate->Amide - HX

Caption: General mechanism of amide bond formation using a coupling reagent.

References

common side reactions in the synthesis of (3-Methylpiperidin-1-yl)acetic acid amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (3-Methylpiperidin-1-yl)acetic acid amides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be effective for the specific substrate.- Try a different class of coupling reagent (e.g., switch from a carbodiimide like EDC to a uronium-based reagent like HATU or a phosphonium-based reagent like PyBOP).- Ensure the coupling reagent is fresh and has been stored correctly.- Consider converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, although this may introduce other side reactions.[1]
2. Low nucleophilicity of the amine: The amine being coupled to this compound may be sterically hindered or electronically deactivated.- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to deprotonate the amine and increase its nucleophilicity.- Increase the reaction time.
3. Hydrolysis of activated intermediate: Presence of moisture in the reaction can hydrolyze the activated carboxylic acid intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Impurities/Side Products 1. N-Acylurea formation: When using carbodiimide coupling reagents (e.g., EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine is not reactive enough.- Add an activating agent such as HOBt or HOAt to form a more stable active ester, which is less prone to rearrangement.- Purify the product using column chromatography.
2. Epimerization/Racemization: The stereocenter at the 3-position of the methylpiperidine ring can be susceptible to racemization, especially with certain coupling reagents or harsh basic conditions.- Use coupling reagents known to minimize racemization, such as COMU or T3P.[2]- Avoid strong bases and high temperatures.- Analyze the product's enantiomeric excess using chiral HPLC.
3. Dimerization/Oligomerization: The activated carboxylic acid can react with another molecule of the starting acid or product.- Use a slow addition of the coupling reagent to the reaction mixture.- Maintain a dilute concentration of the reactants.
Difficulty in Product Purification 1. Byproducts from coupling reagents: Reagents like HOBt and DMAP, and their byproducts, can be difficult to remove.- Perform an acidic workup to remove basic impurities like DMAP.- A basic workup can help remove acidic byproducts like HOBt.- Utilize column chromatography for final purification.[3][4]
2. Unreacted starting materials: Incomplete conversion leads to a mixture of starting materials and product.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Use an excess of one reagent (if it can be easily removed) to ensure the full conversion of the other.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for the synthesis of this compound amides?

A1: A variety of coupling reagents can be used. The choice often depends on the scale of the reaction, the nature of the amine, and the need to preserve stereochemical integrity. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These are generally very efficient but can be more expensive.[5]

  • Phosphonium salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Acid Chlorides: Formation of the acid chloride from this compound using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. This is a classic method but can be harsh and may not be suitable for sensitive substrates.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points and analyzed to check for the consumption of starting materials and the formation of the product.

Q3: What is a typical experimental protocol for the synthesis of a this compound amide?

A3: A general procedure using HATU as the coupling agent is as follows:

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Q4: I am observing a byproduct with the same mass as my starting carboxylic acid. What could it be?

A4: This is likely due to the hydrolysis of the activated ester intermediate back to the carboxylic acid. This occurs if there is residual water in your solvents or reagents. Ensure all materials are anhydrous and the reaction is run under an inert atmosphere.

Q5: My amine is poorly reactive. What strategies can I employ?

A5: For poorly reactive (e.g., sterically hindered or electron-deficient) amines, you may need to use more forcing conditions or more potent reagents. Consider the following:

  • Higher Temperatures: Gently heating the reaction mixture can increase the reaction rate.

  • More Potent Coupling Reagents: Reagents like HATU are often effective for coupling challenging substrates.

  • Acid Chloride Route: Converting the carboxylic acid to the more reactive acid chloride may be necessary, though care must be taken to avoid side reactions with other functional groups.[1]

  • Use of a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, but it can also increase the risk of racemization.

Visual Guides

The following diagrams illustrate the general workflow for the synthesis and a logical troubleshooting process.

G General Workflow for Amide Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactant_Mixing 1. Mix this compound, amine, and base in anhydrous solvent Activation 2. Add coupling reagent at 0°C Reactant_Mixing->Activation Proceed Stirring 3. Stir at room temperature Activation->Stirring Proceed Monitoring 4. Monitor by TLC/LC-MS Stirring->Monitoring Periodically Quenching 5. Quench reaction Monitoring->Quenching Reaction complete Extraction 6. Extract product Quenching->Extraction Proceed Purification 7. Purify by chromatography Extraction->Purification Proceed G Troubleshooting Logic for Side Reactions Start Low Yield or Impure Product? Check_SM Starting Material Remaining? Start->Check_SM Check_Byproducts Unexpected Spots/ Peaks Present? Check_SM->Check_Byproducts No Solution_SM Increase reaction time/temp or use stronger coupling agent Check_SM->Solution_SM Yes Check_Racemization Chiral Purity Issue? Check_Byproducts->Check_Racemization No Solution_Byproducts Change coupling reagent (e.g., avoid EDC) or improve workup procedure Check_Byproducts->Solution_Byproducts Yes Solution_Racemization Use racemization-suppressing reagents (e.g., COMU) and milder conditions Check_Racemization->Solution_Racemization Yes End Optimized Synthesis Check_Racemization->End No Solution_SM->End Solution_Byproducts->End Solution_Racemization->End

References

Technical Support Center: Purification of (3-Methylpiperidin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (3-Methylpiperidin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing amide or ester derivatives of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation.[1] These may include:

  • Unreacted this compound.

  • Excess coupling reagents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

  • Residual solvents from the reaction.[2]

  • Byproducts from side reactions, such as the formation of N-acylurea from carbodiimide reagents.

  • Enantiomeric or diastereomeric impurities if chiral materials are used.[3]

Q2: Which purification technique is most suitable for my product?

A2: The choice of purification method depends on the scale of your experiment, the nature of your product (solid or oil), and the impurities present.

  • For solid products: Crystallization is often the most effective and scalable method for achieving high purity.[4]

  • For oily or highly soluble products: Column chromatography is generally the preferred method.[5]

  • For initial work-up and removal of acidic or basic impurities: Liquid-liquid extraction is a crucial first step.[4]

Q3: My piperidine-containing compound appears as a yellow oil or solid. What causes this discoloration and how can I remove it?

A3: A yellow tint in piperidine derivatives is often due to oxidation of the piperidine ring.[4] While this may not always affect the product's activity, it is an indicator of impurity. Distillation (for liquids) or recrystallization with activated carbon treatment (for solids) can often remove colored impurities. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can help prevent discoloration.[4]

Q4: I am observing peak tailing during HPLC analysis of my this compound derivative. What could be the cause and how can I resolve it?

A4: Peak tailing in HPLC for basic compounds like piperidine derivatives is common and often caused by strong interactions with acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Add a basic modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) into your mobile phase to mask the active sites on the stationary phase.[2]

  • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.

  • Adjust the pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended to confirm the purity of your product. These include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for assessing purity and quantifying impurities.[6] Thin Layer Chromatography (TLC) is useful for rapid, qualitative analysis.[6]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of your compound and identify impurities. Mass Spectrometry (MS) confirms the molecular weight of your product.

  • Melting Point: For solid compounds, a sharp melting point range is a good indicator of high purity.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Solution Citation
Product "oils out" instead of crystallizing. The compound's melting point may be lower than the boiling point of the solvent, or there is a high concentration of impurities depressing the melting point.- Lower the temperature at which the solution is saturated (use more solvent).- Try a lower boiling point solvent.- Purify the crude material by another method (e.g., column chromatography) before crystallization.[2]
No crystals form upon cooling. The solution is not supersaturated (too much solvent used), or the compound is very soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[2]
Low recovery of the purified product. The compound has significant solubility in the cold crystallization solvent, or too much solvent was used.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Recover a second crop of crystals by concentrating the mother liquor.[5]
Column Chromatography Issues
Problem Possible Cause Solution Citation
Poor separation of the product from impurities (co-elution). The solvent system (eluent) does not have the optimal polarity.The column is overloaded with crude material.Improper column packing.- Optimize the eluent system using TLC. A good starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of triethylamine (~1%).- Reduce the amount of material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2]
The compound is stuck on the column. The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent (gradient elution).[5]
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase (common for basic compounds like piperidines).The compound is not very soluble in the eluent.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.- Choose a solvent system in which your compound is more soluble.[2]

Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction

This protocol is effective for separating basic products derived from this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will deprotonate the product, often causing it to precipitate or form an oil.

  • Back-Extraction: Extract the liberated basic product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for piperidine derivatives include ethanol, isopropanol, and ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent Selection: Determine an appropriate solvent system using TLC. For derivatives of this compound, a mixture of heptane/ethyl acetate or dichloromethane/methanol with 0.1-1% triethylamine is often a good starting point.[2]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, which is then added to the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table provides illustrative data for the purification of a hypothetical amide derivative of this compound. Actual results will vary depending on the specific compound and the scale of the reaction.

Purification MethodStarting Purity (%)Final Purity (%)Recovery (%)Notes
Crystallization (Ethanol) 85>9975Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Heptane/EtOAc/TEA) 70>9885Good for removing closely related impurities.
Acid-Base Extraction 609095Excellent for removing neutral and acidic impurities.

Visualizations

Purification Workflow

The following diagram illustrates a general workflow for the purification of a product derived from this compound.

PurificationWorkflow General Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Primary Purification cluster_final Final Product Reaction Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base Wash) Reaction->Extraction Remove acidic/basic impurities Chromatography Column Chromatography Extraction->Chromatography For oils or highly soluble solids Crystallization Crystallization Extraction->Crystallization For solids Analysis Purity Analysis (HPLC, NMR, MS) Chromatography->Analysis Crystallization->Analysis PureProduct Purified Product Analysis->PureProduct Purity Confirmed

Caption: A general workflow for the purification of products derived from this compound.

Troubleshooting Logic for Crystallization

The following diagram illustrates a troubleshooting decision tree for common crystallization problems.

CrystallizationTroubleshooting Troubleshooting Crystallization Issues cluster_solutions Solutions cluster_remedies_no_xtal Remedies for No Crystals cluster_remedies_oil Remedies for Oiling Out Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Success NoCrystals No Crystals Form Observe->NoCrystals Problem OilingOut Product Oils Out Observe->OilingOut Problem Concentrate Concentrate Solution NoCrystals->Concentrate AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed AddSolvent Add More Solvent OilingOut->AddSolvent ChangeSolvent Change Solvent OilingOut->ChangeSolvent PrePurify Pre-purify Crude OilingOut->PrePurify Concentrate->Cool AddAntiSolvent->Cool Scratch->Cool Seed->Cool AddSolvent->Cool

Caption: A decision tree for troubleshooting common issues encountered during crystallization.

References

troubleshooting poor enantiomeric excess in (3-Methylpiperidin-1-yl)acetic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of (3-Methylpiperidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answer frequently asked questions, and offer detailed experimental protocols to overcome common challenges in obtaining high enantiomeric excess.

Troubleshooting Guide: Poor Enantiomeric Excess

Low enantiomeric excess (e.e.) is a frequent challenge in the resolution of chiral compounds via diastereomeric salt crystallization. Below is a guide to diagnose and resolve common issues.

Problem Potential Cause Solution
Low Enantiomeric Excess (e.e.) in Crystals Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the two diastereomeric salts.Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol) or use solvent mixtures to fine-tune solubility. The goal is to find a system where one diastereomer is significantly less soluble than the other.[1]
Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice.[1]Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C). An insulated container can facilitate slow cooling.[1]
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is critical. An incorrect amount can result in incomplete formation of the diastereomeric salts.Typically, 0.5 to 1.0 equivalents of the resolving agent are used. It is crucial to optimize this ratio for your specific compound.
Insufficient Purity of Starting Materials: Impurities in the racemic this compound or the chiral resolving agent can interfere with crystal formation and purity.[1]Ensure high purity of both the racemic compound and the resolving agent before use. Recrystallization or chromatography of the starting materials may be necessary.
Racemization: The compound or resolving agent may be susceptible to racemization under the experimental conditions (e.g., high temperature, strong acid/base).[1]Assess the stability of your compounds under the resolution conditions. Use milder temperatures and avoid harsh pH conditions where possible.[1]
No Crystallization or "Oiling Out" High Solubility of Diastereomeric Salts: The diastereomeric salts may be too soluble in the chosen solvent, or the melting point of the salt is below the experimental temperature.Screen different solvents, including less polar options or solvent/anti-solvent systems. An "anti-solvent" (a solvent in which the salt is insoluble) can be added dropwise to induce precipitation.[1] Also, try increasing the concentration by carefully evaporating some of the solvent.[1]
Slow Crystallization Kinetics: Some diastereomeric salts take a long time to crystallize.Be patient; some crystallizations may require several hours or even days at low temperatures.[1] Seeding the solution with a crystal from a previous successful batch can initiate crystallization.[1] If no seed crystal is available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes induce nucleation.[1]
Low Yield of Desired Diastereomer High Solubility in Mother Liquor: The desired diastereomeric salt may have significant solubility in the mother liquor, even at low temperatures.Optimize the solvent volume to the minimum required for dissolution at a higher temperature. Ensure the final cooling temperature is sufficiently low and allow adequate time for crystallization to maximize recovery.
Washing with Inappropriate Solvent: Washing the filtered crystals with a solvent in which they are soluble will lead to loss of product.Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove adhering mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chiral resolving agents for this compound?

For a basic compound like a piperidine derivative, chiral acids are used as resolving agents. Commonly successful agents for similar structures include derivatives of tartaric acid, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid, and mandelic acid enantiomers.[1] The optimal choice often requires experimental screening.[1]

Q2: How critical is the choice of solvent in the resolution process?

The solvent is a critical factor as the success of the separation depends on the difference in solubility between the two diastereomeric salts. An ideal solvent will maximize this difference, dissolving the undesired diastereomer while having low solubility for the desired one. Screening solvents with varying polarities is a standard practice to find the optimal conditions.

Q3: How can I improve the enantiomeric excess of my resolved product?

If the initial crystallization provides a product with moderate enantiomeric excess, a recrystallization step can significantly enhance its purity. Dissolving the isolated diastereomeric salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly can yield crystals with a much higher e.e.

Q4: How do I liberate the free enantiomer from the diastereomeric salt?

After obtaining the purified diastereomeric salt, the enantiomerically enriched this compound can be liberated by treatment with a base (e.g., NaOH or KOH solution) to neutralize the chiral resolving agent. This is typically followed by extraction of the free base into an organic solvent.

Q5: What analytical methods are suitable for determining the enantiomeric excess of this compound?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and reliable method for determining the enantiomeric excess of chiral compounds.[1][2] For basic compounds like piperidine derivatives, it may be necessary to add a modifier, such as diethylamine (DEA), to the mobile phase to improve peak shape.[1]

Quantitative Data on Analogous Piperidine Resolutions

Table 1: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid

Solvent SystemYield of Diastereomeric SaltDiastereomeric Excess (d.e.)Reference
91% aq. 2B-Ethanol35%≥97%[3]

This data is for the resolution of ethyl 3-piperidinecarboxylate, an ester derivative.

Table 2: Resolution of N,N-dimethyl-3-piperidinecarboxamide with Di-benzoyl-L-tartaric Acid

Solvent SystemYield of Diastereomeric SaltDiastereomeric Excess (d.e.)Reference
2B-Ethanol38% (initial), 22% (after recrystallization)71% (initial), 99% (after recrystallization)[4]

This data is for the resolution of an amide derivative of a 3-piperidinecarboxylic acid.

Experimental Protocols

The following are detailed, adaptable protocols for the resolution of racemic this compound via diastereomeric salt formation.

Protocol 1: Resolution using a Tartaric Acid Derivative (e.g., Di-benzoyl-L-tartaric Acid)

  • Salt Formation:

    • In a flask, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the racemic mixture solution with continuous stirring.

  • Crystallization:

    • If a precipitate forms immediately, heat the mixture to redissolve the salts.

    • Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

    • Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for several hours to maximize precipitation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold crystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

    • (Optional but Recommended) To enhance enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of a suitable hot solvent.

  • Liberation of the Enriched Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • With stirring, add an aqueous base solution (e.g., 2M NaOH) dropwise until the pH is basic (>10).

    • Extract the liberated chiral resolving agent (if desired) under appropriate pH and solvent conditions.

    • The enantiomerically enriched this compound will be in the aqueous layer. It can be isolated by adjusting the pH and extracting with an appropriate organic solvent, or by other suitable methods.

  • Analysis:

    • Determine the yield of the recovered enantiomer.

    • Measure the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Enantiomeric Excess start Low Enantiomeric Excess (e.e.) Observed cause1 Inappropriate Solvent? start->cause1 cause2 Cooling Rate Too Fast? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause4 Impure Starting Materials? start->cause4 solution1 Screen Solvents/ Mixtures cause1->solution1 solution2 Slow, Controlled Cooling cause2->solution2 solution3 Optimize Resolving Agent Ratio (0.5-1.0 eq) cause3->solution3 solution4 Purify Racemate & Resolving Agent cause4->solution4

Caption: Troubleshooting workflow for low enantiomeric excess.

Resolution_Workflow General Workflow for Diastereomeric Salt Resolution racemate Racemic this compound salt_formation 1. Salt Formation in Suitable Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->salt_formation crystallization 2. Slow Cooling & Crystallization salt_formation->crystallization filtration 3. Filtration & Washing (with cold solvent) crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt (Enriched in one diastereomer) filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor recrystallization Optional: Recrystallization for Higher Purity diastereomeric_salt->recrystallization liberation 4. Liberation of Free Acid (Base Treatment) diastereomeric_salt->liberation recrystallization->liberation final_product Enantiomerically Enriched This compound liberation->final_product

Caption: Experimental workflow for chiral resolution.

References

improving the solubility of (3-Methylpiperidin-1-yl)acetic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Methylpiperidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for various chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Understanding the Solubility Challenges

This compound is a zwitterionic compound, meaning it contains both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. This dual nature can lead to strong intermolecular interactions and low solubility in both aqueous and organic solvents, particularly at its isoelectric point (pI), where the net charge of the molecule is zero. Effective solubilization is crucial for achieving optimal reaction kinetics and yields.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Solutions

If you are experiencing difficulty dissolving this compound in aqueous buffers for reactions such as bioconjugation or enzymatic assays, the primary factor to consider is the pH of the solution.

Systematic Approach to Improving Aqueous Solubility:

  • pH Adjustment: The solubility of zwitterionic compounds is highly dependent on pH.[1][2] At its isoelectric point (pI), the compound will exhibit its minimum solubility. To increase solubility, the pH of the solution should be adjusted to be at least 2 units away from the pI.

    • Acidic Conditions: By adding a dilute acid (e.g., 0.1 M HCl), the carboxylate group becomes protonated, resulting in a positively charged, more soluble species.

    • Basic Conditions: Conversely, adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the piperidinium ion, leading to a negatively charged, more soluble species.

  • Co-solvents: If pH adjustment alone is insufficient or not compatible with your reaction conditions, the use of polar, water-miscible co-solvents can be effective.[3]

    • Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).

    • It is advisable to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add it to the aqueous buffer.[4]

Issue: Poor Solubility in Organic Solvents for Synthesis

For organic reactions such as amide coupling or esterification, achieving sufficient solubility in common non-polar or moderately polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be a significant hurdle.

Strategies for Enhancing Solubility in Organic Media:

  • Salt Formation: Converting the zwitterionic compound to its salt form can dramatically improve solubility in organic solvents.

    • This compound hydrochloride is a common salt form that is commercially available and often exhibits better solubility in a wider range of solvents. If you are starting with the zwitterion, you can generate the hydrochloride salt in situ by adding a stoichiometric amount of HCl (e.g., as a solution in dioxane).

  • Solvent Selection: The choice of reaction solvent is critical.

    • Highly polar aprotic solvents such as DMSO and NMP (N-Methyl-2-pyrrolidone) are often better at solvating zwitterionic compounds than less polar solvents like DCM or THF.[5]

    • For some reactions, a mixture of solvents can be beneficial. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been reported to be effective for solvating difficult peptide sequences and may be applicable here.[5]

  • Use of Additives: Certain additives can aid in solubilization.

    • Chaotropic Salts: While more common in solid-phase peptide synthesis, washing with a solution containing a chaotropic salt like LiCl in DMF can help disrupt intermolecular interactions.[5] Ensure to thoroughly wash away the salt before proceeding with the reaction.

    • Co-amorphous Formation: Co-formulating the zwitterionic compound with another amino acid, such as tryptophan, can create a co-amorphous solid with significantly increased solubility.[4]

Frequently Asked Questions (FAQs)

Q1: At what pH should I expect the lowest solubility for this compound?

A1: The lowest solubility will be at the isoelectric point (pI) of the molecule. For piperidine-based acetic acids, the pKa of the carboxylic acid is typically around 3-4, and the pKa of the piperidine nitrogen is around 10-11.[6] The pI can be estimated as the average of these two pKa values, placing it in the neutral pH range. Therefore, you can expect the lowest solubility around pH 7.

Q2: I am performing an amide coupling reaction in DMF, but my this compound is not fully dissolving. What should I do?

A2: If you are observing poor solubility in DMF for an amide coupling reaction, consider the following troubleshooting steps:

  • Switch to the Hydrochloride Salt: The hydrochloride salt of this compound is likely to have better solubility in DMF.

  • Use a More Solvating Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) often have superior solvating properties for polar and zwitterionic molecules compared to DMF.[5]

  • Gentle Heating: Gently warming the reaction mixture can sometimes help to dissolve the starting material. However, be cautious of potential side reactions or degradation at elevated temperatures.

  • Sonication: Brief sonication can help to break up solid aggregates and facilitate dissolution.[4]

Q3: For an esterification reaction with methanol under acidic conditions, what is the best way to ensure my starting material is soluble?

A3: For a Fischer esterification, which is conducted under acidic conditions, the this compound will be protonated and exist as a cationic species. This should inherently improve its solubility in a polar protic solvent like methanol. To further enhance solubility and drive the reaction forward, it is common practice to use a large excess of the alcohol, which also serves as the solvent.[7]

Q4: Can I use a strong base to deprotonate the carboxylic acid and improve solubility in an organic solvent?

A4: While adding a strong base will form a carboxylate salt, this may not necessarily improve solubility in non-polar organic solvents. The resulting salt may still have limited solubility. A more reliable approach for organic solvents is to form the hydrochloride salt to protonate the piperidine nitrogen.

Data Presentation

Table 1: Predicted and Observed Solubility of Piperidine Derivatives

CompoundSolventPredicted/Observed SolubilityReference
3-MethylpiperidineEthanol2596.2 g/L[2]
3-MethylpiperidineMethanol2356.27 g/L[2]
3-MethylpiperidineEthyl Acetate1976.77 g/L[2]
3-MethylpiperidineToluene420.3 g/L[2]
3-MethylpiperidineWater3.73 g/L (Note: some sources report miscibility)[2]
Piperidine-3-carboxylic acid (Nipecotic Acid)Water50 mg/mL[8]
This compoundVariousData not readily available; solubility is pH-dependent and generally low in neutral aqueous and non-polar organic solvents.General knowledge based on zwitterionic nature

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Determination

This protocol provides a method to determine the aqueous solubility of this compound at different pH values.

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Protocol 2: Amide Coupling with In Situ Salt Formation

This protocol describes a general procedure for an amide coupling reaction in a non-polar organic solvent where the solubility of the zwitterionic starting material is a concern.

  • Reactant Suspension: Suspend this compound in the chosen organic solvent (e.g., Dichloromethane).

  • In Situ Salt Formation: Add one equivalent of HCl (e.g., a 4M solution in dioxane) to the suspension and stir until the solid dissolves. This forms the more soluble hydrochloride salt.

  • Activation: Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to the solution and stir for the recommended activation time.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until completion.

  • Work-up: Perform a standard aqueous work-up to isolate the amide product.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_aqueous Aqueous Reactions cluster_organic Organic Synthesis start This compound (Poorly Soluble) ph_adjust Adjust pH (away from pI) start->ph_adjust Aqueous salt_formation Form Hydrochloride Salt start->salt_formation Organic cosolvent Add Co-solvent (e.g., DMSO, EtOH) ph_adjust->cosolvent If needed aqueous_soluble Soluble Aqueous Solution ph_adjust->aqueous_soluble cosolvent->aqueous_soluble solvent_choice Use Polar Aprotic Solvent (e.g., NMP, DMSO) salt_formation->solvent_choice Synergistic organic_soluble Soluble Organic Solution salt_formation->organic_soluble solvent_choice->organic_soluble logical_relationship cluster_factors Influencing Factors compound This compound zwitterion Zwitterionic Nature compound->zwitterion low_solubility Low Solubility at pI zwitterion->low_solubility ph pH of Solution low_solubility->ph solvent Solvent Polarity low_solubility->solvent salt Salt Formation low_solubility->salt

References

preventing peak tailing in HPLC analysis of (3-Methylpiperidin-1-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing peak tailing during the HPLC analysis of (3-Methylpiperidin-1-yl)acetic acid derivatives.

Troubleshooting Guide: Preventing Peak Tailing

Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound and its derivatives, which contain amine groups.[1][2][3] This phenomenon, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise resolution and the accuracy of quantification.[1][4] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][5][6]

Below is a step-by-step guide to troubleshoot and mitigate peak tailing.

Q1: My chromatogram for this compound derivative shows significant peak tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for a basic compound like a this compound derivative is the interaction between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase (e.g., C18 columns).[1][2][5][6] These secondary interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a tailing peak.[1][3] Other potential causes include column overload, inappropriate mobile phase pH, and extra-column dead volume.[4][5][7]

Q2: How can I modify my mobile phase to reduce peak tailing?

A2: Mobile phase optimization is a critical first step. Consider the following adjustments:

  • Lower the pH: Operating at a low pH (typically between 2 and 3) protonates the silanol groups, minimizing their ability to interact with your basic analyte.[1][2][3] This is a very effective strategy for improving the peak shape of basic compounds.[3]

  • Add a Competing Base: Incorporate a small concentration of a competing base, such as triethylamine (TEA), into your mobile phase.[1] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Increase Buffer Concentration: Using a higher buffer concentration can also help to mask residual silanol interactions and maintain a stable pH, leading to improved peak symmetry.[2][8]

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Absolutely. If you are using a traditional silica-based column (Type A silica), it may have a higher concentration of acidic silanol groups.[1] To minimize peak tailing, consider these column-related solutions:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[5][8]

  • Select a High-Purity Silica Column (Type B): These columns are made from silica with lower metal content, which reduces the acidity of the silanol groups.[1]

  • Consider Alternative Stationary Phases: For particularly problematic basic compounds, switching to a column with a different stationary phase can be beneficial. Options include:

    • Polymer-based columns: These eliminate the issue of silanol interactions altogether.[1]

    • Hybrid silica columns: These columns incorporate organic groups into the silica matrix, which improves pH stability and reduces silanol activity.[1]

Q4: Could my sample preparation or injection technique be causing the peak tailing?

A4: Yes, issues with your sample and injection can lead to poor peak shape.

  • Avoid Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[4][7][9] If you suspect this is the issue, try diluting your sample and re-injecting.

  • Check Your Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than your mobile phase.[4][9] Dissolving the sample in a much stronger solvent can cause band broadening and peak tailing.

Frequently Asked Questions (FAQs)

What is an acceptable tailing factor?

A tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak. In practice, a Tf value between 0.9 and 1.2 is often considered acceptable. Values above 2.0 are generally unacceptable for quantitative analysis as they can significantly impact integration accuracy and resolution.[4]

How do I calculate the tailing factor?

The USP tailing factor is calculated as: Tf = W₀.₀₅ / (2f) where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[4]

Will peak tailing affect my quantitative results?

Yes, significant peak tailing can lead to inaccurate peak integration, which will affect the precision and accuracy of your quantitative analysis.[4] It can also decrease the resolution between closely eluting peaks.

Can extra-column volume cause peak tailing?

Yes, excessive dead volume in the HPLC system, such as from long or wide-bore tubing between the column and detector, can cause band broadening and contribute to peak tailing.[5] Ensure all connections are properly fitted and use tubing with a narrow internal diameter.[5]

Data Presentation

The choice of mobile phase additive can significantly impact peak symmetry. The following table summarizes the effect of different inorganic mobile phase additives on the tailing factor of basic compounds.

Mobile Phase AdditiveEffect on Tailing Factor
KPF₆Significant decrease
NaClO₄Moderate decrease
NaBF₄Moderate decrease
NaH₂PO₄Slight decrease

This data is generalized from a study on various basic compounds and illustrates the trend of how different additives can influence peak shape. The effectiveness of each additive may vary depending on the specific analyte and chromatographic conditions.[10][11]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of a piperidine acetic acid derivative, which can be adapted for this compound.

Objective: To develop a robust HPLC method for the quantitative analysis of a this compound derivative, minimizing peak tailing.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, DAD, or ELSD).

Materials and Reagents:

  • This compound derivative reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably end-capped.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration within the desired calibration range (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard solution, aiming for a similar final concentration.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: Gradient elution (example):

      • 0-2 min: 5% B

      • 2-18 min: 5% to 95% B

      • 18-22 min: Hold at 95% B

      • 22.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or as appropriate for the derivative)

  • Data Analysis:

    • Integrate the peak of interest in the resulting chromatogram.

    • Calculate the tailing factor to ensure it is within an acceptable range (ideally < 1.5).

    • Quantify the analyte concentration based on a calibration curve generated from the reference standards.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Peak Tailing in HPLC start Peak Tailing Observed check_mobile_phase Is Mobile Phase pH Optimized (pH 2-3 for basic analytes)? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 2-3 with Formic Acid or TFA check_mobile_phase->adjust_ph No check_column Is an End-Capped or High-Purity Silica Column in Use? check_mobile_phase->check_column Yes add_additive Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_additive adjust_ph->check_column add_additive->check_column change_column Switch to an End-Capped, Hybrid, or Polymer-Based Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_system Check for Extra-Column Dead Volume check_overload->check_system No dilute_sample->check_system optimize_system Optimize Tubing and Connections check_system->optimize_system Yes solution Peak Shape Improved check_system->solution No optimize_system->solution

Caption: A workflow for troubleshooting peak tailing in HPLC analysis.

Peak_Tailing_Mechanism Mechanism of Peak Tailing for Basic Compounds cluster_stationary_phase Silica Stationary Phase cluster_analyte Analyte silanol Residual Silanol Group (Si-OH) ionized_silanol Ionized Silanol Group (Si-O⁻) silanol->ionized_silanol at mid-pH interaction Secondary Ionic Interaction ionized_silanol->interaction c18 C18 Chains basic_analyte This compound Derivative (Basic Amine Group) basic_analyte->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: The chemical interaction leading to peak tailing.

References

catalyst selection for reactions involving (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving (3-Methylpiperidin-1-yl)acetic acid . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Section 1: Amide Bond Formation

The coupling of this compound with primary or secondary amines is a key transformation. Due to the presence of a tertiary amine and some steric hindrance from the 3-methyl group, challenges such as low yield and difficult purification can arise.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the common causes?

A1: Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues include:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may be inefficient or used in insufficient amounts, failing to fully activate the carboxyl group for nucleophilic attack.[1]

  • Deactivation of the Amine: An acid-base reaction can occur between the carboxylic acid starting material and the amine nucleophile, protonating the amine and rendering it non-nucleophilic.[1]

  • Steric Hindrance: The 3-methyl group on the piperidine ring and bulky substituents on the coupling amine can physically block the reaction site, leading to slow or incomplete conversion.[1]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.[1]

Q2: How do I choose the most effective coupling reagent for this sterically hindered substrate?

A2: While standard coupling reagents like EDC/HOBt can work, hindered substrates often require more powerful or specialized reagents.[2]

  • Uronium/Guanidinium Salts (HATU, HBTU): These are often the first choice for challenging couplings. They react quickly to form a highly activated ester, which then reacts with the amine. Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine is a common strategy.[1]

  • Acyl Fluoride Precursors (TFFH, BTFFH): Converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive intermediate that is often effective for coupling with hindered or electron-deficient amines.[2][3]

  • Phosphonium Salts (PyBOP, T3P): T3P (n-propylphosphonic acid anhydride) is known for its high reactivity and clean reaction profiles, as the byproducts are water-soluble and easily removed during workup.[3][4]

Q3: What are the recommended solvents and bases for this reaction?

A3:

  • Solvents: Anhydrous polar aprotic solvents are preferred. Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.[1][5] Acetonitrile can also be effective, particularly when generating acyl fluorides.[3][5]

  • Bases: A non-nucleophilic base is crucial to scavenge the acid produced during the reaction without competing with the amine nucleophile. Diisopropylethylamine (DIPEA) is the most common choice.[1][5] N-Methylmorpholine (NMM) is another option. For sensitive substrates where racemization is a concern (not applicable to the alpha-carbon of this compound but good practice), a weaker base may be used.

Troubleshooting Guide: Amide Coupling
ProblemPossible CauseSuggested Solution
Low or No Product Inefficient carboxylic acid activation.Switch to a more powerful coupling reagent like HATU or T3P. Consider converting the acid to an acyl fluoride in situ.[2][3]
Steric hindrance.[1]Increase reaction temperature or extend reaction time. A more reactive coupling method (e.g., acyl fluoride) may be necessary.[2]
Presence of moisture.[1]Use anhydrous solvents (e.g., from a Sure-Seal™ bottle) and ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC Side reactions or degradation.Use additives like HOBt or OxymaPure to suppress side reactions.[1] Lowering the reaction temperature may also help.[5]
Unreacted starting materials.Check the stoichiometry of reagents. Using a slight excess (1.1-1.2 eq.) of the amine can sometimes drive the reaction to completion.[4]
Difficult Purification Byproducts from the coupling reagent.Choose a reagent that generates easily removable byproducts. For example, the urea byproduct from DCC is notoriously difficult to remove, whereas T3P byproducts are water-soluble.[4]
Experimental Protocols

Protocol 1: General Amide Coupling using HATU [1]

  • Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling via in situ Acyl Fluoride Generation [2][3]

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or acetonitrile.

  • Add a fluorinating agent (e.g., TFFH, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride.

  • Add the desired amine (1.0-1.2 eq.) to the solution.

  • Monitor the reaction for completeness. Reaction times may be longer for highly hindered substrates.

  • Perform an aqueous workup and purify as described in Protocol 1.

Data Summary: Amide Coupling Reagents
Coupling ReagentClassTypical ConditionsAdvantagesDisadvantages
EDC / HOBt CarbodiimideDCM or DMF, RT, 12-24hInexpensive, common.[6]Can be inefficient for hindered substrates; DCU byproduct can be difficult to remove if DCC is used.[2][4]
HATU / DIPEA Uronium SaltDMF or DCM, RT, 2-16hHighly efficient, fast reaction times, good for hindered substrates.[1][3]Expensive, generates stoichiometric waste.[6]
T3P® Phosphonic AnhydrideEtOAc or DCM, with Pyridine or DIPEA, RTHigh reactivity, byproducts are water-soluble leading to easy workup.[3][4]Requires a base scavenger.
TFFH / DIPEA Fluorinating AgentAcetonitrile or DCM, RTForms highly reactive acyl fluoride, excellent for hindered/deactivated amines.[2][3]Reagent can be moisture-sensitive.

Decision Workflow for Amide Coupling

AmideCouplingDecisionTree start Start: Couple this compound with an amine check_hindrance Is the amine partner sterically hindered or electron deficient? start->check_hindrance no_hindrance Try standard conditions: EDC/HOBt or HATU/DIPEA in DMF/DCM check_hindrance->no_hindrance No yes_hindrance Use more powerful reagents: - HATU (pre-activate acid) - T3P with base - Generate acyl fluoride (TFFH) check_hindrance->yes_hindrance Yes check_yield1 Is yield >70%? no_hindrance->check_yield1 success1 Success: Proceed with purification check_yield1->success1 Yes troubleshoot1 Troubleshoot: - Check stoichiometry - Ensure anhydrous conditions - Increase reaction time/temp check_yield1->troubleshoot1 No check_yield2 Is yield acceptable? yes_hindrance->check_yield2 success2 Success: Proceed with purification check_yield2->success2 Yes troubleshoot2 Troubleshoot: - Switch solvent (e.g., MeCN) - Screen different bases - Elevate temperature check_yield2->troubleshoot2 No

Caption: Decision tree for selecting an amide coupling strategy.

Section 2: Esterification

Esterification of this compound is typically achieved through acid-catalyzed methods. The zwitterionic nature of N-substituted amino acids can present unique challenges.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the standard catalysts for esterifying this compound?

A1: The most common method is the Fischer esterification , which uses a strong acid catalyst in an excess of the desired alcohol, which also serves as the solvent.[9]

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) is a highly effective catalyst for this reaction.[7][8] Hydrochloric acid (HCl), often generated in situ from thionyl chloride or acetyl chloride, is also widely used.

  • Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 can be used as heterogeneous catalysts, which simplifies purification as the catalyst can be filtered off.[10]

Q2: Why can esterification of this compound be difficult?

A2: The structure is analogous to an N-alkylated amino acid. These compounds can exist as zwitterions, which reduces the reactivity of the carboxylic acid. A strong acid catalyst is required to fully protonate the carboxylate, making the carbonyl carbon sufficiently electrophilic for attack by the alcohol.[7][8]

Troubleshooting Guide: Esterification
ProblemPossible CauseSuggested Solution
Low Conversion Insufficient catalyst or water not being removed.Increase the amount of acid catalyst. Use a Dean-Stark apparatus or molecular sieves to remove the water byproduct and drive the equilibrium towards the product.[6]
Reaction has not reached equilibrium.Increase the reaction time and/or temperature (reflux).
No Reaction Incorrect acid catalyst.For this substrate, sulfuric acid has been shown to be more effective than other mineral acids like HCl or HNO₃ under certain conditions.[8]
Side Product Formation Charring or degradation.The reaction temperature may be too high, especially with concentrated sulfuric acid. Reduce the temperature or use a milder acid catalyst.
Experimental Protocol

Protocol 3: Fischer Esterification [9]

  • Place this compound (1.0 eq.) in a round-bottom flask.

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. A Dean-Stark trap can be used to remove water if the solvent is suitable (e.g., toluene with a stoichiometric amount of alcohol).

  • Cool the reaction to room temperature and carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the ester product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or distillation.

Experimental Workflow for Esterification

FischerEsterificationWorkflow start Combine Acid, Excess Alcohol, and H₂SO₄ Catalyst reflux Heat to Reflux (Optional: Use Dean-Stark to remove H₂O) start->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor workup Reaction Complete: Cool and Neutralize with Base (e.g., NaHCO₃) monitor->workup extraction Extract with Organic Solvent Wash and Dry workup->extraction purification Concentrate and Purify (Chromatography or Distillation) extraction->purification product Isolated Ester Product purification->product

Caption: General workflow for a Fischer esterification reaction.

Section 3: Synthesis via Hydrogenation

This compound can be synthesized from a pyridine precursor. The key step is the hydrogenation of the pyridine ring to a piperidine.

Frequently Asked Questions (FAQs)

Q1: What catalysts are effective for reducing a substituted pyridine to a piperidine?

A1: Heterogeneous catalysts are most commonly used for this transformation.

  • Palladium (Pd): Palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂/C, Pearlman's catalyst) are highly effective for pyridine hydrogenation.[11]

  • Platinum (Pt): Platinum oxide (PtO₂, Adams' catalyst) is another powerful catalyst for this reduction.

  • Rhodium (Rh): Rhodium on carbon (Rh/C) can also be used and is sometimes selective under different conditions.

These reactions typically require high pressures of hydrogen gas (50-100 bar) and are often run in acidic media (e.g., acetic acid) to activate the pyridine ring towards reduction.[11]

Data Summary: Catalysts for Pyridine Hydrogenation
CatalystTypical ConditionsAdvantagesNotes
Pd(OH)₂/C H₂ (50-100 bar), Acetic Acid, RT-50°CHighly active and can be very selective.[11]Often the most selective catalyst for achieving high enantiomeric excess in asymmetric hydrogenations of auxiliary-substituted pyridines.[11]
PtO₂ H₂ (1-5 bar), Acetic Acid or EtOH/HCl, RTVery active, can often be run at lower pressures than Pd or Rh catalysts.Can sometimes lead to over-reduction or side reactions if other reducible functional groups are present.
Rh/C H₂ (50-100 bar), various solventsEffective for hydrogenating aromatic rings.Selectivity can be tuned by solvent and additives.

Logical Relationship for Synthesis

SynthesisPathway pyridine Substituted Pyridine Precursor hydrogenation_label Hydrogenation (e.g., H₂, Pd(OH)₂/C) piperidine This compound ester hydrolysis_label Ester Hydrolysis (e.g., LiOH, H₂O) final_product This compound hydrogenation_label->piperidine hydrolysis_label->final_product

Caption: A potential synthetic route to the target molecule.

References

Technical Support Center: (3-Methylpiperidin-1-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of (3-Methylpiperidin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary expected impurities?

A1: The most common and direct method is the N-alkylation of 3-methylpiperidine with a haloacetic acid derivative, typically sodium chloroacetate or an alkyl bromoacetate followed by hydrolysis. The primary impurities stem from unreacted starting materials, side reactions, and subsequent degradation.

  • Impurity A: 3-Methylpiperidine (Starting Material) : Incomplete reaction can leave residual starting amine.

  • Impurity B: Chloroacetic Acid / Bromoacetic Acid (Starting Material) : Excess or unreacted alkylating agent.

  • Impurity C: Glycolic Acid : Formed from the hydrolysis of the haloacetic acid under basic reaction conditions.

  • Impurity D: 1,1'-(piperidine-1,3-diyl)bis(2-methoxy-2-oxoethan-1-ide) (Dimer Impurity) : A potential byproduct formed from side reactions, especially if temperatures are not well-controlled.

  • Impurity E: Quaternary Ammonium Salt : Formed by over-alkylation of the product, this compound, with another molecule of the alkylating agent. This is less common but possible under forcing conditions.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in this N-alkylation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inadequate Base: The base is critical for deprotonating the secondary amine and neutralizing the hydrohalic acid byproduct. Ensure the base is strong enough (e.g., K₂CO₃, Na₂CO₃) and used in sufficient stoichiometry (typically 1.5-2.0 equivalents).

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Start at a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS. Avoid excessive heat, which can promote side reactions.

  • Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the haloacetic acid derivative and interfere with the reaction.

Q3: How can I effectively remove unreacted 3-methylpiperidine from my final product?

A3: Unreacted 3-methylpiperidine is a basic impurity and can often be removed during the aqueous work-up.

  • Acid Wash: During the extraction process, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic 3-methylpiperidine will be protonated and move into the aqueous layer, while the zwitterionic or neutral product remains in the organic phase (depending on the pH).

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove more soluble impurities like residual starting materials.

  • Column Chromatography: For high purity requirements, silica gel chromatography can be used. A gradient elution, for instance from ethyl acetate to a mixture of dichloromethane and methanol, can separate the more polar product from the less polar starting amine.

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted starting materials 1. Insufficient reaction time or temperature.2. Ineffective base or incorrect stoichiometry.3. Poor reagent quality.1. Monitor the reaction by TLC/LC-MS to confirm completion. If stalled, consider increasing the temperature gradually.2. Use a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) in 1.5-2.0 equivalents.3. Verify the purity of starting materials.
Presence of Glycolic Acid (Impurity C) Hydrolysis of the haloacetic acid starting material by the base, often exacerbated by water in the reaction mixture.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Add the haloacetic acid or its salt portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Detection of a Dimer Impurity (Impurity D) High reaction temperature or prolonged reaction times can favor side reactions.1. Maintain a controlled reaction temperature (e.g., not exceeding 70 °C).2. Monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
Product is difficult to crystallize or purify Presence of multiple, closely-related impurities or residual solvent.1. Perform an initial acid-base workup to remove basic and acidic impurities.2. Attempt purification via column chromatography before crystallization.3. Ensure the product is thoroughly dried under vacuum to remove all solvent residues.

Illustrative Data on Impurity Formation

The following tables provide illustrative data on how reaction parameters can influence the impurity profile. Note: This data is for exemplary purposes to demonstrate potential trends.

Table 1: Effect of Base on Impurity Profile

Base (2.0 eq.)Reaction Time (h)Conversion (%)Impurity C (Glycolic Acid) (%)
NaHCO₃2445%1.5%
Na₂CO₃1295%3.0%
K₂CO₃8>99%2.5%

Table 2: Effect of Temperature on Impurity Profile

Temperature (°C)Reaction Time (h)Conversion (%)Impurity D (Dimer) (%)
401898%<0.1%
608>99%0.5%
804>99%2.1%

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of 3-methylpiperidine.

Materials:

  • 3-Methylpiperidine (1.0 eq.)

  • Sodium chloroacetate (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methylpiperidine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.

  • Add sodium chloroacetate portion-wise over 30 minutes.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the 3-methylpiperidine is consumed (typically 6-10 hours).

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Pour the filtrate into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine 3-Methylpiperidine, K₂CO₃, and DMF add_halo 2. Add Sodium Chloroacetate reagents->add_halo heat 3. Heat to 60°C & Monitor add_halo->heat filter 4. Cool & Filter Inorganics heat->filter extract 5. Aqueous Work-up & Extraction filter->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify via Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Low Product Yield? check_base Is the base strong enough & anhydrous? (e.g., K₂CO₃) start->check_base Yes use_strong_base Action: Use anhydrous K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq). check_base->use_strong_base No check_sol Are reactants fully dissolved? check_base->check_sol Yes yield_ok Yield Improved use_strong_base->yield_ok use_dmf Action: Switch to anhydrous DMF or DMSO. check_sol->use_dmf No check_temp Is reaction temperature optimized? check_sol->check_temp Yes use_dmf->yield_ok heat_gently Action: Heat gently (50-60°C) and monitor by LC-MS. check_temp->heat_gently No check_temp->yield_ok Yes heat_gently->yield_ok

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Scale-Up of Reactions with (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving (3-Methylpiperidin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The two most prevalent and scalable synthetic routes are:

  • N-alkylation of 3-methylpiperidine: This involves the reaction of 3-methylpiperidine with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) or its corresponding ester, typically in the presence of a base.

  • Reductive amination: This one-pot reaction involves the condensation of 3-methylpiperidine with glyoxylic acid to form an iminium intermediate, which is then reduced in situ to the final product using a suitable reducing agent.

Q2: What are the critical parameters to consider when scaling up the N-alkylation of 3-methylpiperidine?

A2: Key parameters to monitor and control during the scale-up of the N-alkylation route include:

  • Heat Management: The reaction is often exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation.

  • Mixing Efficiency: Ensuring homogenous mixing is crucial to maintain consistent reaction rates and prevent localized high concentrations of reactants, which can lead to over-alkylation.

  • Stoichiometry and Addition Rate: Precise control over the stoichiometry of the alkylating agent and its slow, controlled addition can minimize the formation of quaternary ammonium salts.

  • Solvent and Base Selection: The choice of solvent and base is critical for reaction efficiency and product isolation. The base must be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions.

Q3: What are the common challenges encountered during the reductive amination scale-up?

A3: Common challenges in scaling up the reductive amination of 3-methylpiperidine with glyoxylic acid include:

  • Iminium Ion Formation: The equilibrium of iminium ion formation can be sensitive to pH and water content. Careful control of the reaction medium is necessary.

  • Reducing Agent Stability and Selectivity: The chosen reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) must be stable under the reaction conditions and selective for the iminium ion over the carbonyl group of glyoxylic acid.

  • Impurity Profile: Side reactions can lead to the formation of various impurities that may be difficult to separate from the zwitterionic product.

  • Work-up and Product Isolation: The zwitterionic nature of the product can complicate extraction and isolation procedures.

Q4: How can I effectively purify this compound at a large scale?

A4: Purification strategies for large-scale batches typically involve:

  • Crystallization: As a zwitterionic compound, this compound can often be purified by crystallization from a suitable solvent system. The choice of solvent is critical to achieve good recovery and purity.

  • Acid-Base Extraction: This technique can be used to separate the amphoteric product from non-ionizable impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then precipitated by adjusting the pH.

  • Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be an effective, albeit more costly, purification method at scale.

Troubleshooting Guides

N-Alkylation of 3-Methylpiperidine with a Haloacetic Acid Derivative

Problem: Low Yield of this compound

Potential CauseTroubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to ensure it has reached completion. - Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of degradation products. - Choice of Base: Use a stronger, non-nucleophilic base to ensure complete deprotonation of the piperidine nitrogen.
Side Reactions - Over-alkylation (Quaternary Salt Formation): Add the alkylating agent slowly and sub-stoichiometrically to the 3-methylpiperidine. Ensure efficient mixing. - Decomposition of Alkylating Agent: Ensure the reaction temperature is not too high. Use fresh, high-quality reagents.
Poor Product Isolation - Optimize Work-up Procedure: If using an ester of the haloacetic acid, ensure complete hydrolysis. For the free acid, carefully adjust the pH during extraction to maximize product recovery. - Solvent Selection for Extraction: Use a suitable solvent system to efficiently extract the product. Multiple extractions may be necessary.

Problem: High Levels of Impurities

Potential ImpurityIdentification and Mitigation
Unreacted 3-Methylpiperidine - Identification: GC-MS, NMR. - Mitigation: Use a slight excess of the alkylating agent. Optimize reaction time and temperature. Remove during work-up via acid wash.
Di-alkylated Product (Quaternary Ammonium Salt) - Identification: LC-MS, NMR. - Mitigation: Slow, controlled addition of the alkylating agent. Use 3-methylpiperidine in excess. Maintain a lower reaction temperature.
Byproducts from Base - Identification: Varies depending on the base used. - Mitigation: Select a non-nucleophilic base. Ensure the base is compatible with all reactants and solvents.
Reductive Amination of 3-Methylpiperidine with Glyoxylic Acid

Problem: Low Conversion to the Desired Product

Potential CauseTroubleshooting Steps
Inefficient Iminium Ion Formation - pH Control: Adjust the pH of the reaction mixture to the optimal range for iminium ion formation (typically weakly acidic). - Water Removal: If the reaction is sensitive to water, consider using a dehydrating agent or azeotropic removal of water.
Inactive or Decomposed Reducing Agent - Use Fresh Reducing Agent: Ensure the reducing agent has not degraded during storage. - Check Compatibility: Verify that the reducing agent is stable under the reaction conditions (pH, temperature, solvent).
Incorrect Stoichiometry - Verify Reagent Purity and Amounts: Accurately determine the purity of starting materials and use precise stoichiometry.

Problem: Formation of Significant Byproducts

Potential ByproductIdentification and Mitigation
Unreacted Starting Materials - Identification: HPLC, NMR. - Mitigation: Optimize reaction time, temperature, and stoichiometry.
Over-reduction Products - Identification: GC-MS, LC-MS. - Mitigation: Use a milder, more selective reducing agent. Control the reaction temperature and addition rate of the reducing agent.
Side-products from Glyoxylic Acid - Identification: LC-MS, NMR. - Mitigation: Glyoxylic acid can undergo self-condensation or disproportionation. Use high-quality glyoxylic acid and control the reaction temperature.

Data Presentation

Table 1: Comparison of N-Alkylation and Reductive Amination for Scale-Up

ParameterN-Alkylation with Haloacetic AcidReductive Amination with Glyoxylic Acid
Number of Steps Typically one stepOne-pot, two-step reaction
Raw Material Cost Moderate (depends on haloacetic acid derivative)Generally lower (glyoxylic acid is relatively inexpensive)
Reaction Conditions Often requires heating, use of a baseGenerally milder conditions
Common Byproducts Over-alkylation products (quaternary salts)Over-reduction products, impurities from glyoxylic acid
Work-up Complexity Can be straightforward, but may require pH adjustmentsCan be more complex due to the zwitterionic nature of the product and potential for emulsions
Scalability Well-established, but exothermicity needs careful managementGood, often preferred for large-scale due to atom economy and milder conditions

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific equipment and scale.

Protocol 1: N-Alkylation of 3-Methylpiperidine with Sodium Chloroacetate (Lab-Scale Example)

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-methylpiperidine (1.0 eq) and a suitable solvent (e.g., isopropanol).

  • Base Addition: Add a solution of sodium hydroxide (1.0 eq) in water.

  • Reactant Addition: Slowly add a solution of sodium chloroacetate (1.0 eq) in water via the addition funnel, maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Cool the reaction mixture. Acidify with hydrochloric acid to pH 2-3. Wash with a suitable organic solvent (e.g., toluene) to remove any unreacted starting material.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-5) to precipitate the this compound. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Reductive Amination of 3-Methylpiperidine with Glyoxylic Acid (Lab-Scale Example)

  • Reaction Setup: In a reactor, dissolve glyoxylic acid (1.0 eq) in a suitable solvent (e.g., methanol).

  • Amine Addition: Add 3-methylpiperidine (1.0 eq) to the solution and stir for 1-2 hours at room temperature to form the iminium intermediate.

  • Reduction: Cool the mixture to 0-5°C and slowly add a solution of sodium borohydride (1.1 eq) in water, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: Quench the reaction by adding acetone. Acidify with hydrochloric acid and then adjust the pH to the isoelectric point to precipitate the product. Filter, wash, and dry.

Visualizations

N_Alkylation_Troubleshooting start Low Yield in N-Alkylation check_completion Check Reaction Completion Incomplete Complete start->check_completion increase_params Increase Reaction Time/Temp check_completion:s->increase_params Incomplete check_impurities Analyze Impurity Profile check_completion:s->check_impurities Complete increase_params->check_completion over_alkylation Over-alkylation Detected? check_impurities->over_alkylation optimize_addition Optimize Reactant Addition Rate over_alkylation->optimize_addition Yes workup_issue Work-up/Isolation Issue? over_alkylation->workup_issue No end Yield Improved optimize_addition->end optimize_workup Optimize pH/Solvent workup_issue->optimize_workup Yes workup_issue->end No optimize_workup->end

Caption: Troubleshooting workflow for low yield in N-alkylation.

Reductive_Amination_Troubleshooting start Low Conversion in Reductive Amination check_iminium Check Iminium Formation Inefficient Efficient start->check_iminium optimize_pH Optimize pH/Water Content check_iminium:s->optimize_pH Inefficient check_reductant Check Reducing Agent Active Inactive check_iminium:s->check_reductant Efficient optimize_pH->check_iminium replace_reductant Use Fresh/Alternative Reductant check_reductant:s->replace_reductant Inactive check_byproducts Analyze Byproduct Profile check_reductant:s->check_byproducts Active replace_reductant->check_reductant optimize_conditions Optimize Temp/Stoichiometry check_byproducts->optimize_conditions end Conversion Improved optimize_conditions->end

Caption: Troubleshooting workflow for low conversion in reductive amination.

Purification_Strategy start Crude this compound initial_purity Initial Purity Assessment (HPLC) start->initial_purity purity_check Purity > 95%? initial_purity->purity_check crystallization Crystallization purity_check->crystallization Yes acid_base Acid-Base Extraction purity_check->acid_base No final_purity Final Purity Check crystallization->final_purity acid_base->crystallization end Pure Product final_purity->end

Caption: General purification strategy for this compound.

stability issues of (3-Methylpiperidin-1-yl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (3-Methylpiperidin-1-yl)acetic acid. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during their experiments.

General Stability Profile

This compound, as a tertiary amine and a piperidine derivative, is susceptible to degradation under certain conditions. Understanding its stability profile is crucial for accurate experimental results and for the development of stable formulations. The primary degradation pathways include hydrolysis, oxidation, and potentially photolysis.

Key Stability Considerations:

  • pH: The stability of piperidine derivatives can be pH-dependent. In acidic environments, the formation of the protonated piperidinium salt can enhance stability.[1] However, hydrolysis of the acetic acid side chain or other reactions may still occur.

  • Oxidation: Tertiary amines are prone to oxidative degradation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.[2][3] This can lead to the formation of N-oxides and other degradation products.

  • Temperature: Elevated temperatures can accelerate degradation processes. For similar amine compounds, thermal degradation can involve complex pathways, including dealkylation.[2][4]

  • Light: Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules, including piperidine derivatives.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound.

Issue 1: Unexpected sample degradation or loss of purity over time.

  • Question: My sample of this compound is showing new peaks in my chromatogram after a short period of storage. What could be the cause?

  • Answer: This is likely due to chemical instability. To identify the cause, consider the following:

    • Review Storage Conditions: Was the compound stored at the recommended temperature, protected from light and moisture? Piperidine compounds should be stored in a cool, dry place in a well-sealed container.[1]

    • Assess the Solvent: Was the compound dissolved in a solution? The pH and composition of the solvent can significantly impact stability. For example, aqueous solutions at neutral or alkaline pH may promote hydrolysis.

    • Consider Contaminants: The presence of metal ions or other impurities can catalyze degradation, particularly oxidation.[2] Ensure high-purity solvents and clean labware are used.

    • Perform a Forced Degradation Study: To systematically investigate the degradation pathway, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation products and understand its stability limits.[5][7]

Issue 2: Sample discoloration (e.g., turning yellow or brown).

  • Question: My solution of this compound has developed a color. Is it still usable?

  • Answer: Discoloration is a common indicator of degradation, often due to oxidation or the formation of polymeric impurities. While the compound may not be completely degraded, its purity is compromised.

    • Immediate Action: Analyze the discolored sample by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound and characterize the impurities.

    • Troubleshooting:

      • Oxidation: If oxidation is suspected, consider purging your solutions with an inert gas (e.g., nitrogen or argon) before sealing and storage. Avoid sources of ignition and heat.

      • Photodegradation: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

      • Purity: Ensure the starting material meets the required purity specifications.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Stability Issue Observed (e.g., Degradation, Discoloration) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solvent Assess Solvent/Solution pH start->check_solvent check_purity Verify Initial Purity and Handling Procedures start->check_purity forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation check_solvent->forced_degradation check_purity->forced_degradation analyze Analyze Degraded Samples (e.g., HPLC, LC-MS) forced_degradation->analyze identify Identify Degradation Products and Pathway analyze->identify optimize Optimize Storage/Experimental Conditions identify->optimize end Issue Resolved optimize->end

Caption: A logical workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.[1] Refer to the supplier's recommendations for specific temperature ranges.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: The choice of solvent is critical. For aqueous solutions, consider using a buffer at a slightly acidic pH to enhance stability. If possible, prepare solutions fresh before use. If storage is necessary, store at low temperatures (e.g., 2-8 °C or frozen) and protect from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

  • Q3: Is this compound compatible with common excipients?

    • A3: Compatibility with excipients should be determined on a case-by-case basis through formal compatibility studies. Be cautious with excipients that have reactive functional groups or that can alter the pH of the formulation. Oxidizing agents should be avoided.

  • Q4: What are the likely degradation products of this compound?

    • A4: While specific degradation products for this exact molecule are not widely reported, based on its structure, potential degradation products could include N-oxides from oxidation, and products resulting from the cleavage of the N-C bond of the acetic acid group. Hydrolysis could potentially lead to the opening of the piperidine ring under harsh conditions, though this is less common.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified time (e.g., 24, 48, 72 hours). Neutralize a sample with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified time. Neutralize a sample with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, dilute as necessary, and analyze by a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by HPLC-UV/PDA sample->analyze data Evaluate Data: - Purity - Degradation Products - Mass Balance analyze->data end Stability Profile Established data->end

Caption: A typical workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, H₂O₂, Metal Ions) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_prod Hydrolytic Degradants (e.g., Ring-opened products - severe conditions) hydrolysis->hydrolysis_prod oxidation_prod Oxidative Degradants (e.g., N-oxide) oxidation->oxidation_prod photo_prod Photolytic Degradants photolysis->photo_prod

Caption: Conceptual diagram of potential degradation pathways.

Data Presentation

Summarize the results of forced degradation studies in a clear and structured table.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% Assay of Parent Compound% Total DegradationNumber of DegradantsRemarks (e.g., RRT of major degradant)
Acid Hydrolysis 0.1 M HCl72 hours60°C
Base Hydrolysis 0.1 M NaOH72 hours60°C
Oxidation 3% H₂O₂72 hoursRoom Temp
Thermal (Solid) -7 days80°C
Thermal (Solution) Solvent7 days80°C
Photolytic (Solid) ICH Q1B--
Photolytic (Solution) ICH Q1B--
Control -7 daysRoom Temp

This table should be populated with experimental data.

References

Validation & Comparative

comparing the reactivity of (3-Methylpiperidin-1-yl)acetic acid with other piperidine acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Piperidine Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of (3-Methylpiperidin-1-yl)acetic acid against other relevant piperidine acetic acid derivatives. While direct comparative experimental data is sparse in published literature, this document outlines the core chemical principles governing their reactivity and provides a framework for empirical determination. The comparison focuses on the influence of methyl substitution at various positions on the piperidine ring, a common structural motif in medicinal chemistry.

The reactivity of these zwitterionic compounds is primarily defined by two features: the acidity of the carboxylic acid moiety and the basicity/nucleophilicity of the tertiary amine on the piperidine ring. These properties are critical in synthetic applications (e.g., amide bond formation) and for understanding the pharmacokinetic profiles of drug candidates.

Factors Influencing Reactivity

The introduction of a methyl group to the piperidine ring influences the molecule's reactivity through a combination of electronic and steric effects.

  • Electronic Effects: A methyl group is weakly electron-donating through an inductive effect. This donation of electron density to the piperidine ring increases the basicity of the nitrogen atom, making it a stronger proton acceptor and a more potent nucleophile compared to the unsubstituted ring. Conversely, this effect slightly destabilizes the carboxylate anion, thereby decreasing the acidity of the carboxylic acid (resulting in a higher pKa).

  • Steric Effects: The position of the methyl group has a profound impact on the steric hindrance around the nitrogen atom. This primarily affects the nitrogen's ability to act as a nucleophile in chemical reactions.

    • 2-Methyl Substitution: Creates significant steric hindrance, impeding the approach of electrophiles to the nitrogen lone pair.

    • 3-Methyl Substitution: Imparts moderate, asymmetric steric hindrance.

    • 4-Methyl Substitution: Has a negligible steric effect on the nitrogen, as it is positioned away from the reactive center.

Comparative Reactivity Data (Predicted)

Based on the principles above, a predicted order of reactivity can be established. The pKa values represent the dissociation constant of the conjugate acid of the amine (a measure of basicity) and the carboxylic acid (a measure of acidity).

CompoundStructurePredicted Acidity (pKa of -COOH)Predicted Basicity (pKa of N-H+)Predicted Nucleophilic ReactivityRationale
Piperidin-1-ylacetic acid Piperidin-1-ylacetic acidHighest (Lowest pKa)LowestHighBaseline compound with no electronic donation from alkyl groups and minimal steric hindrance.
(4-Methylpiperidin-1-yl)acetic acid (4-Methylpiperidin-1-yl)acetic acidLowHighestHighestMethyl group provides an electron-donating effect (increasing basicity) with no steric hindrance at the nitrogen.
This compound this compoundLowHighMediumElectron-donating effect is present, but moderate steric hindrance from the adjacent methyl group reduces nucleophilicity compared to the 4-methyl isomer. The pKa of the conjugate acid of 3-methylpiperidine is 11.07.[1]
(2-Methylpiperidin-1-yl)acetic acid (2-Methylpiperidin-1-yl)acetic acidLowHighLowestWhile basicity is high due to the electronic effect, severe steric hindrance from the alpha-methyl group drastically reduces its reactivity as a nucleophile.

Experimental Protocols

To empirically validate the predicted reactivities, the determination of pKa values is essential. Potentiometric titration is a highly accurate and standard method for this purpose.[2]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps to determine the pKa values of the carboxylic acid and the piperidine nitrogen.

1. Materials and Equipment:

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Piperidine acetic acid derivative (approx. 1 mM solution)

  • Potassium Chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength[3]

  • Deionized, carbonate-free water

2. Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

  • Sample Preparation: Accurately weigh the piperidine acetic acid sample and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM. Add KCl to the required ionic strength.[3]

  • Titration - Step 1 (Determining pKa of Carboxylic Acid):

    • Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.

    • Begin stirring and allow the initial pH reading to stabilize.

    • Titrate the solution by adding small, precise increments of the standardized 0.1 M HCl solution.

    • Record the pH value after each addition, ensuring the reading is stable before proceeding.

    • Continue the titration until the pH drops significantly (e.g., to pH 2), passing the first equivalence point.

  • Titration - Step 2 (Determining pKa of Piperidine Nitrogen):

    • From the acidic endpoint of Step 1 (or starting with a fresh sample made acidic to ~pH 2), titrate the solution with the standardized 0.1 M NaOH solution.

    • Add the NaOH in small increments, recording the pH after each addition.

    • Continue the titration until the pH rises significantly (e.g., to pH 12), passing the second equivalence point.[3]

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Identify the equivalence points from the inflection points of the titration curve (or by using the first/second derivative of the curve).

    • The pKa of the carboxylic acid is the pH at the half-equivalence point of the first titration step (acid addition).

    • The pKa of the conjugate acid of the piperidine nitrogen is the pH at the half-equivalence point of the second titration step (base addition).[4][5]

  • Replication: Perform a minimum of three titrations for each compound to ensure data reliability and calculate the average pKa and standard deviation.[3]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH Meter (pH 4, 7, 10) p2 Prepare ~1 mM Analyte Solution p1->p2 p3 Add KCl for Constant Ionic Strength p2->p3 t1 Titrate with 0.1M HCl to ~pH 2 p3->t1 For COOH pKa t3 Titrate with 0.1M NaOH to ~pH 12 p3->t3 For N-H+ pKa (start acidic) t2 Record pH vs. Volume t1->t2 a1 Plot Titration Curve (pH vs. Volume) t2->a1 t4 Record pH vs. Volume t3->t4 t4->a1 a2 Determine Equivalence Points (Inflection Points) a1->a2 a3 Calculate pKa Values (pH at 1/2 Equivalence Points) a2->a3

Caption: Experimental workflow for pKa determination via potentiometric titration.

Logical Framework for Reactivity Analysis

The chemical properties of substituted piperidine acetic acids are a direct consequence of the substituent's nature and position on the ring. This relationship can be visualized as a logical flow from structural features to predictable chemical behavior.

G cluster_effects Primary Effects cluster_properties Chemical Properties substituent Substituent Position (e.g., 2-, 3-, or 4-Methyl) electronic Electronic Effect (Inductive Donation) substituent->electronic steric Steric Effect (Hindrance at Nitrogen) substituent->steric basicity Nitrogen Basicity (pKa) & Nucleophilicity electronic->basicity Increases acidity Carboxylic Acidity (pKa) electronic->acidity Decreases steric->basicity Decreases (Nucleophilicity)

Caption: Logical diagram of substituent effects on piperidine acetic acid reactivity.

References

Navigating the Landscape of Factor Xa Inhibition: A Comparative Guide to (3-Methylpiperidin-1-yl)acetic Acid-Derived Scaffolds and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the efficacy, selectivity, and pharmacokinetic profile of a potential drug candidate. This guide provides a detailed comparison of piperidine-based inhibitors, with a focus on derivatives of (3-Methylpiperidin-1-yl)acetic acid, against other prominent scaffolds in the pursuit of potent and selective Factor Xa (FXa) inhibitors for anticoagulant therapies.

Factor Xa, a serine protease, plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making it a prime target for the development of anticoagulants. The inhibition of FXa effectively prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation. A variety of heterocyclic scaffolds have been explored to design effective FXa inhibitors, each with its own set of advantages and disadvantages. This guide will delve into a comparative analysis of these scaffolds, supported by quantitative data and detailed experimental methodologies.

Comparative Efficacy of FXa Inhibitors: Piperidine-Based Scaffolds vs. Alternatives

The therapeutic potential of FXa inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a more potent inhibitor. The following tables present a comparison of the in vitro efficacy of various FXa inhibitors, categorized by their core scaffold.

Piperidine-Based Inhibitors Scaffold FXa IC50 (nM) Reference Compound
Compound 1 Piperidine Diamine1.2Rivaroxaban (IC50 = 0.7 nM)
Compound 2 Piperidine Diamine3.4Apixaban (IC50 = 2.1 nM)
Alternative Scaffolds Scaffold FXa IC50 (nM) Reference Compound
Cyclohexane Diamine DerivativeCyclohexane20Rivaroxaban (IC50 = 0.7 nM)
Anthranilamide DerivativeAnthranilamide23Betrixaban (IC50 = 1.5 nM)
Isoxazoline DerivativeIsoxazoline13.4Rivaroxaban (IC50 = 0.7 nM)
1,4-Benzothiazin-3(4H)-one derivativeBenzothiazine2.02Apixaban (IC50 = 2.1 nM)

The data indicates that piperidine-based scaffolds, particularly the piperidine diamine derivatives, can yield highly potent FXa inhibitors with IC50 values in the low nanomolar range, comparable to the well-established drugs Rivaroxaban and Apixaban. Notably, a study directly comparing a piperidine diamine scaffold to a cyclohexane diamine derivative demonstrated the superior potency of the piperidine-based compound.[1][2] However, other heterocyclic scaffolds, such as the 1,4-benzothiazin-3(4H)-one, have also produced inhibitors with exceptional potency.[3] The choice of scaffold, therefore, depends on a multitude of factors including synthetic accessibility, potential for chemical modification to optimize ADME (absorption, distribution, metabolism, and excretion) properties, and the ability to achieve high selectivity.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of FXa inhibitors.

In Vitro Factor Xa Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of human Factor Xa.

  • Materials:

    • Purified human Factor Xa

    • Chromogenic substrate specific for Factor Xa (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add various concentrations of the test compound or reference inhibitor to the wells.

    • Add a fixed concentration of human Factor Xa to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Prothrombin Time (PT) Assay

This clotting-based assay measures the anticoagulant effect of an inhibitor on the extrinsic and common pathways of the coagulation cascade.

  • Materials:

    • Human plasma

    • Thromboplastin reagent (containing tissue factor and phospholipids)

    • Test compounds dissolved in a suitable solvent

    • Coagulometer

  • Procedure:

    • Pre-warm human plasma and thromboplastin reagent to 37°C.

    • Add a known concentration of the test compound to the plasma and incubate for a specific time.

    • Initiate the clotting process by adding the thromboplastin reagent to the plasma-inhibitor mixture.

    • Measure the time it takes for a fibrin clot to form using a coagulometer.

    • The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity. The results are often expressed as the concentration of the inhibitor required to double the prothrombin time (2xPT).[4][5]

Visualizing the Mechanism and Workflow

To better understand the context of FXa inhibition, the following diagrams illustrate the coagulation cascade and a typical experimental workflow.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X VIIIa, Ca2+, PL TF Tissue Factor VIIa VIIa TF->VIIa activates VII VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor This compound & other scaffolds Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and the Central Role of Factor Xa.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound & Reference Preparation Incubation Incubate Factor Xa with Inhibitor Compound_Prep->Incubation Reagent_Prep Enzyme & Substrate Preparation Reagent_Prep->Incubation Reaction Initiate Reaction with Chromogenic Substrate Incubation->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for In Vitro Factor Xa Inhibition Assay.

References

validation of the biological activity of (3-Methylpiperidin-1-yl)acetic acid derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vitro biological activity data for derivatives of (3-Methylpiperidin-1-yl)acetic acid. Despite extensive searches for studies detailing the anticancer, antimicrobial, or anti-inflammatory properties of this specific class of compounds, no publications providing the necessary quantitative data or detailed experimental protocols were identified.

While the broader category of piperidine derivatives has been extensively studied and shown to possess a wide range of biological activities, research focusing specifically on the this compound scaffold appears to be limited or not publicly available. The initial search yielded information on various other piperidine-containing molecules, which, while structurally related, do not allow for a direct and objective comparison as requested.

The core requirements of presenting quantitative data in structured tables, providing detailed experimental methodologies, and creating visualizations for signaling pathways and workflows for this compound derivatives could not be met due to the absence of primary research articles on this topic.

Alternative Areas of Investigation

For researchers, scientists, and drug development professionals interested in the biological activities of piperidine compounds, several related areas offer a wealth of data for comparative analysis. These include, but are not limited to:

  • N-Arylpiperidine-3-carboxamide Derivatives: A number of studies have focused on the synthesis and evaluation of these compounds for their potential as anticancer agents.

  • Piperidine-Hydrazone Derivatives: This class of compounds has been investigated for various biological activities, including their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases.

  • Substituted Piperidin-4-one Derivatives: These compounds have been explored for their antimicrobial and anticancer properties.

A detailed comparison guide on one of these alternative topics could be produced, as sufficient experimental data is available in the public domain. Such a guide would include the requisite data tables, experimental protocols, and visualizations to facilitate an objective comparison of the biological activities of different derivatives within those specific classes.

Without specific studies on this compound derivatives, a direct validation of their biological activity in vitro, as per the initial request, cannot be provided at this time.

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of (3-Methylpiperidin-1-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of (3-Methylpiperidin-1-yl)acetic acid analogs, delving into their structure-activity relationships (SAR). While specific SAR data for this exact scaffold is not extensively published, this guide synthesizes established principles from broader piperidine derivative research to offer predictive insights and a framework for targeted drug design.

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold. When coupled with an acetic acid side chain, as in this compound, the resulting analogs present a rich chemical space for exploring diverse biological targets. This guide will explore the key structural modifications and their anticipated impact on biological activity, supported by generalized experimental protocols and illustrative data.

Unlocking Biological Activity: Key Structural Modifications and Their Impact

The biological activity of this compound analogs can be systematically modulated by strategic modifications at three primary sites: the piperidine ring, the N-acetic acid side chain, and the methyl group at the 3-position. The following sections explore the hypothetical structure-activity relationships at these positions, drawing parallels from established SAR studies of various piperidine-containing compounds.[1][2][3][4][5][6]

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
Modification Site Analog Modification Hypothetical Target Predicted Activity (IC50/EC50) Key SAR Insights
Piperidine Ring Analog A-1UnsubstitutedGeneric GPCR1 µMBaseline activity.
Analog A-24-hydroxyGeneric GPCR0.5 µMIntroduction of a polar group may enhance binding through hydrogen bonding.[1]
Analog A-34-fluoroGeneric GPCR0.8 µMIntroduction of an electron-withdrawing group can alter pKa and binding interactions.
N-Acetic Acid Side Chain Analog B-1Acetic AcidGeneric Enzyme500 nMCarboxylic acid essential for interaction with the active site.
Analog B-2Propionic AcidGeneric Enzyme800 nMIncreasing chain length may lead to suboptimal positioning in the binding pocket.
Analog B-3TetrazoleGeneric Enzyme600 nMTetrazole as a bioisosteric replacement for the carboxylic acid can maintain or slightly reduce activity.
3-Methyl Group Analog C-1(R)-enantiomerChiral Target200 nMStereochemistry is critical for optimal interaction with a chiral binding site.
Analog C-2(S)-enantiomerChiral Target1500 nMThe opposite enantiomer may exhibit significantly lower activity due to steric hindrance.
Analog C-3Ethyl groupChiral Target900 nMIncreasing the size of the alkyl group at the 3-position can lead to steric clashes and reduced activity.

Deciphering the SAR: A Logical Approach

The exploration of the structure-activity relationship of this compound analogs follows a systematic workflow. This process involves iterative cycles of chemical synthesis, biological testing, and data analysis to build a predictive model of how structural changes influence activity.

Figure 1: Logical workflow for SAR studies.

Experimental Cornerstones: Protocols for Evaluation

The quantitative data presented in SAR tables are derived from a suite of well-defined experimental protocols. The choice of assay is dictated by the biological target of interest.

General Protocol for a Receptor Binding Assay
  • Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound analog).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

General Protocol for an Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: A purified enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound analog) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

Visualizing the Biological Context: Signaling Pathways and Experimental Workflows

The biological effect of this compound analogs is ultimately determined by their interaction with specific cellular signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for piperidine-based drugs.

Signaling_Pathway Analog (3-Methylpiperidin-1-yl)acetic acid analog GPCR GPCR Analog->GPCR Binds to G_Protein G-protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to

Figure 2: A generic GPCR signaling pathway.

The process of evaluating these compounds in a laboratory setting can also be visualized. The following diagram outlines a typical experimental workflow for screening and characterizing the activity of a library of analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Library Compound Library (Analogs) Plate Assay Plate Preparation Library->Plate Reagents Assay Reagents Reagents->Plate Incubate Incubation Plate->Incubate Read Data Acquisition Incubate->Read QC Quality Control Read->QC Calculate IC50/EC50 Calculation QC->Calculate Report Report Generation Calculate->Report

References

comparative analysis of different synthetic routes to (3-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpiperidin-1-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two common synthetic routes to this compound: N-alkylation of 3-methylpiperidine and reductive amination of 3-methylpiperidine with glyoxylic acid . We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials 3-Methylpiperidine, Ethyl bromoacetate3-Methylpiperidine, Glyoxylic acid
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Reducing agent (e.g., NaBH₃CN), Solvent (e.g., Methanol)
Number of Steps Two (Alkylation followed by Hydrolysis)One-pot
Typical Overall Yield Good to ExcellentGood
Key Advantages Utilizes readily available and inexpensive starting materials; generally high-yielding.One-pot procedure simplifies the workflow and reduces purification steps.
Potential Disadvantages Two distinct reaction and work-up steps are required; potential for over-alkylation if not controlled.Glyoxylic acid can be less stable than haloacetates; requires careful control of pH.

Synthetic Route Workflows

To visually represent the logical flow of each synthetic method, the following diagrams have been generated.

Synthetic_Routes Comparative Synthetic Workflows for this compound cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination A1 3-Methylpiperidine C1 N-Alkylation (K₂CO₃, Acetonitrile, Reflux) A1->C1 B1 Ethyl bromoacetate B1->C1 D1 Ethyl (3-methylpiperidin-1-yl)acetate C1->D1 Intermediate E1 Hydrolysis (NaOH, EtOH/H₂O, Reflux) D1->E1 F1 This compound E1->F1 Final Product A2 3-Methylpiperidine C2 Reductive Amination (NaBH₃CN, Methanol, pH 6-7) A2->C2 B2 Glyoxylic acid B2->C2 D2 This compound C2->D2 One-pot synthesis

Caption: Comparative workflows of N-alkylation and reductive amination routes.

Experimental Protocols

Route 1: N-Alkylation of 3-Methylpiperidine followed by Hydrolysis

This two-step sequence first involves the formation of the ethyl ester of the target compound, followed by saponification to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (3-methylpiperidin-1-yl)acetate

  • Materials:

    • 3-Methylpiperidine (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous acetonitrile

  • Procedure:

    • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add 3-methylpiperidine.

    • Add ethyl bromoacetate dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl (3-methylpiperidin-1-yl)acetate (1.0 eq)

    • Sodium hydroxide (NaOH) (1.2 eq)

    • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Procedure:

    • Dissolve the ethyl (3-methylpiperidin-1-yl)acetate in the ethanol/water mixture.

    • Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and adjust the pH to be slightly acidic (pH ~5-6) with hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).[1]

Route 2: Reductive Amination of 3-Methylpiperidine with Glyoxylic Acid

This one-pot procedure directly yields the target carboxylic acid.

  • Materials:

    • 3-Methylpiperidine (1.0 eq)

    • Glyoxylic acid monohydrate (1.2 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Methanol

    • Acetic acid (to adjust pH)

  • Procedure:

    • Dissolve 3-methylpiperidine and glyoxylic acid monohydrate in methanol.[2]

    • Cool the solution in an ice bath and adjust the pH to 6-7 by the dropwise addition of glacial acetic acid.

    • Add sodium cyanoborohydride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench the reaction by the addition of water.

    • Acidify the mixture with hydrochloric acid to pH ~2 to decompose any remaining borohydride.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The aqueous residue can be purified by ion-exchange chromatography or by extraction into an organic solvent after adjusting the pH.

    • For extraction, adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 4-6) and extract with a polar organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.[1]

Concluding Remarks

Both the N-alkylation and reductive amination routes offer viable pathways to this compound. The choice between the two will depend on factors such as the availability and cost of reagents, desired scale of the synthesis, and the operator's familiarity with the techniques.

The N-alkylation route is a robust and often high-yielding method that uses common laboratory reagents. Its two-step nature may be a drawback for high-throughput synthesis but allows for the isolation and characterization of the intermediate ester if desired.

The reductive amination route provides a more streamlined, one-pot synthesis. This can be advantageous in terms of time and resource efficiency. However, it requires careful control of the reaction conditions, particularly pH, and involves the use of the toxic reagent sodium cyanoborohydride.

For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and purity while ensuring operational safety and cost-effectiveness. Researchers should carefully consider the pros and cons of each method in the context of their specific research goals.

References

Comparative Analysis of Piperidine Derivatives: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of synthetic piperidine derivatives, offering insights into their selectivity and potential for cross-reactivity. While specific cross-reactivity data for compounds synthesized directly from (3-Methylpiperidin-1-yl)acetic acid is not extensively available in the public domain, this guide utilizes data from structurally related piperidine compounds to illustrate the principles of evaluating off-target binding. Understanding the selectivity of a compound is crucial in drug development to predict potential side effects and to ensure the desired therapeutic action.

The following sections present quantitative data on the binding affinities of a series of piperidine and piperazine derivatives for histamine H3 (hH3R), sigma-1 (σ1R), and sigma-2 (σ2R) receptors. Detailed experimental protocols for determining these binding affinities are also provided, along with visualizations of a relevant signaling pathway and a general experimental workflow for assessing compound selectivity.

Data Presentation: Receptor Binding Affinity of Piperidine and Piperazine Derivatives

The table below summarizes the in vitro binding affinities (Ki, in nM) of a series of synthesized piperidine and piperazine derivatives against human histamine H3, sigma-1, and sigma-2 receptors. Lower Ki values indicate higher binding affinity. This data is crucial for comparing the selectivity of these compounds. For instance, a compound with a low Ki for its primary target and high Ki values for other receptors is considered highly selective.

Compound IDCore StructurehH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
4 Piperazine3.171531-
5 Piperidine7.703.64-
11 Piperidine6.24.4167.9
12 Piperidine---

Data sourced from a study on piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists.[1][2] The piperidine moiety is a common structural feature in ligands targeting these receptors.[1] Notably, the switch from a piperazine to a piperidine core can dramatically alter the selectivity profile, as seen when comparing compounds 4 and 5.[1] Compound 5, with a piperidine core, shows high affinity for the σ1 receptor, while compound 4, with a piperazine core, is highly selective for the hH3R.[1] Compound 11 demonstrates high affinity for both hH3R and σ1R.[1]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway relevant to the discussed receptors and a typical workflow for evaluating compound selectivity.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (e.g., H3R) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Profiling cluster_analysis Data Analysis cluster_decision Decision Making Start Design & Synthesize Piperidine Derivatives Primary_Assay Primary Screen (Target of Interest) Start->Primary_Assay Secondary_Assay Secondary Screen (Panel of Off-Targets) Primary_Assay->Secondary_Assay Data_Collection Collect Binding Data (IC50 / Ki values) Secondary_Assay->Data_Collection SAR Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR Selectivity_Index Calculate Selectivity Index SAR->Selectivity_Index Lead_Selection Lead Compound Selection Selectivity_Index->Lead_Selection

References

A Comparative Guide to Purity Assessment of Synthesized (3-Methylpiperidin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a critical step in the research and development pipeline. The presence of impurities, even in minute quantities, can significantly alter the compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns. This guide provides an objective comparison of key analytical techniques for assessing the purity of (3-Methylpiperidin-1-yl)acetic acid derivatives, complete with supporting data and detailed experimental protocols.

The purity of these compounds is paramount to ensure the reliability and reproducibility of scientific data.[1] A robust analytical workflow often employs a combination of chromatographic and spectroscopic methods to identify and quantify any potential impurities, such as starting materials, by-products, or residual solvents.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the instrumentation available.[2] The following table summarizes the performance characteristics of the most common and powerful methods for purity assessment of small organic molecules like this compound derivatives.

Analytical Technique Principle Information Provided Typical Purity Range (%) Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[3]Relative purity (area %), quantification of impurities.>95%High precision and accuracy, suitable for non-volatile and thermally labile compounds.[2]Requires a reference standard for absolute quantification; may not detect non-UV active impurities without specialized detectors.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[5]Identification and quantification of volatile and semi-volatile impurities.>98%High resolution and sensitivity, provides structural information about impurities.[2]Limited to thermally stable and volatile compounds; derivatization may be required.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[6]Absolute purity (mol/mol or w/w %), structural confirmation, quantification of residual solvents.[7][8]95-100%Primary analytical method, does not require a reference standard of the analyte, non-destructive.[1][7]Lower sensitivity compared to chromatographic methods; peak overlap can be an issue.[9]
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then measured.[10]Elemental composition (%C, %H, %N).Confirms elemental composition within ±0.4% of theoretical values.[11][12]Fast, simple, and inexpensive method to verify the elemental formula of the main component.[10]Does not detect impurities with the same elemental composition (isomers); insensitive to small amounts of impurities.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[13]Molecular weight confirmation of the main peak and impurities, providing an orthogonal method for purity assessment.[14]>95%High sensitivity and selectivity, provides molecular weight information for impurity identification.[13][15]Ionization efficiency can vary between compounds, making accurate quantification without standards challenging.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific this compound derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential organic impurities.[3]

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) for compounds with poor UV absorbance.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or ELSD.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.[1]

  • Purity Calculation: The percent purity is calculated based on the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[16]

Absolute Purity by Quantitative ¹H NMR (qNMR)

qNMR is a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[6][7]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized compound into a vial.

    • Accurately weigh about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Acquire the ¹H NMR spectrum with a 90° pulse.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte (I_Analyte) and a signal from the internal standard (I_IS).

    • The purity of the analyte (P_Analyte) is calculated using the following formula:

    P_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Purity Confirmation by LC-MS

This technique is excellent for confirming the molecular weight of the synthesized compound and identifying the mass of any impurities.[13]

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • LC Method: The same method as described for HPLC can generally be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

  • Data Analysis: Confirm that the main peak in the total ion chromatogram (TIC) corresponds to the expected [M+H]⁺ ion for the this compound derivative. Examine the mass spectra of minor peaks to identify potential impurities.

Workflow and Logic Diagrams

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines a logical sequence of analyses.

Purity_Assessment_Workflow Synthesis Synthesized this compound derivative TLC Initial Purity Check: Thin-Layer Chromatography (TLC) Synthesis->TLC Qualitative Qualitative Analysis TLC->Qualitative NMR_Structural Structural Confirmation: ¹H and ¹³C NMR Qualitative->NMR_Structural MS_Confirmation Molecular Weight Confirmation: Mass Spectrometry (MS) Qualitative->MS_Confirmation Quantitative Quantitative Purity Analysis NMR_Structural->Quantitative MS_Confirmation->Quantitative HPLC Relative Purity & Impurity Profile: HPLC-UV/ELSD Quantitative->HPLC qNMR Absolute Purity Determination: qNMR Quantitative->qNMR EA Elemental Composition: Elemental Analysis Quantitative->EA Final Final Purity Statement (>95% required for further studies) HPLC->Final qNMR->Final EA->Final

Caption: Workflow for the purity assessment of synthesized compounds.

This comprehensive approach, combining both qualitative and quantitative techniques, ensures a thorough characterization of the purity of synthesized this compound derivatives, which is essential for reliable and reproducible research in drug discovery and development.

References

benchmarking (3-Methylpiperidin-1-yl)acetic acid against commercially available building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of a final drug candidate. Piperidine scaffolds are a cornerstone in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic profiles.[1] This guide provides a detailed comparison of (3-Methylpiperidin-1-yl)acetic acid against two commercially available and structurally related building blocks: Piperidin-1-yl-acetic acid and (4-Methylpiperidin-1-yl)acetic acid . This analysis, tailored for researchers, scientists, and drug development professionals, offers insights into how subtle structural modifications can impact key physicochemical and reactive properties.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group to the piperidine ring, as seen in this compound and its 4-methyl isomer, can subtly alter the molecule's physicochemical characteristics. These properties are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key properties for the three building blocks.

PropertyThis compoundPiperidin-1-yl-acetic acid(4-Methylpiperidin-1-yl)acetic acid
Molecular Weight ( g/mol ) 157.21[2]143.18[3]157.21
pKa (estimated) ~9.5~9.5~9.5
LogP (estimated) 1.30.81.3
Aqueous Solubility (mg/mL, estimated) ~15~25~15

Note: pKa, LogP, and Aqueous Solubility values are estimated based on chemical principles. The methyl group is expected to increase lipophilicity (LogP) and decrease aqueous solubility. The pKa of the tertiary amine is not expected to be significantly altered by the remote methyl group.

Performance in a Standard Amide Coupling Reaction

To assess the chemical reactivity of these building blocks, a comparative amide coupling reaction was performed using benzylamine as a model primary amine. The reaction was mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a widely used and efficient coupling reagent in peptide synthesis and medicinal chemistry.[4]

The results of this representative experiment highlight the impact of steric hindrance on reaction efficiency. The methyl group in the 3-position of the piperidine ring in This compound introduces a degree of steric hindrance in proximity to the reactive nitrogen atom, which can slightly impede the approach of the coupling reagents and the amine.

Building BlockReaction Time (hours)Yield (%)Purity (%)
This compound 485>98
Piperidin-1-yl-acetic acid 392>99
(4-Methylpiperidin-1-yl)acetic acid 391>99

Disclaimer: The experimental data presented in this table is representative and for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

A detailed methodology for the comparative amide coupling reaction is provided below.

General Protocol for HATU-mediated Amide Coupling:

To a solution of the respective piperidine acetic acid derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), was added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The mixture was stirred at room temperature for 15 minutes to pre-activate the carboxylic acid. Benzylamine (1.05 eq) was then added, and the reaction mixture was stirred at room temperature. The reaction progress was monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired amide.

Strategic Application in Drug Discovery

The choice between these building blocks will depend on the specific goals of the drug discovery program. The unsubstituted Piperidin-1-yl-acetic acid offers the highest reactivity and hydrophilicity. The methyl-substituted analogs provide a means to increase lipophilicity and explore new regions of chemical space, which can be crucial for modulating target binding and ADME properties. The slightly lower reactivity of This compound is a minor trade-off for the unique structural and conformational constraints it imposes on the final molecule.

Below are diagrams illustrating the general workflow of building block utilization in drug discovery and a hypothetical signaling pathway that could be targeted by molecules derived from these building blocks.

drug_discovery_workflow cluster_0 Building Block Selection cluster_1 Synthesis & Optimization cluster_2 Preclinical Development cluster_3 Clinical Candidate bb_3_methyl This compound synthesis Library Synthesis (e.g., Amide Coupling) bb_3_methyl->synthesis bb_unsubstituted Piperidin-1-yl-acetic acid bb_unsubstituted->synthesis bb_4_methyl (4-Methylpiperidin-1-yl)acetic acid bb_4_methyl->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar sar->synthesis in_vitro In Vitro Assays (Target Binding, Potency) sar->in_vitro in_vitro->sar in_vivo In Vivo Models (Efficacy, PK/PD) in_vitro->in_vivo in_vivo->sar candidate Lead Candidate Selection in_vivo->candidate signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response drug_candidate Drug Candidate (Piperidine Derivative) drug_candidate->receptor Antagonist Activity

References

Navigating the In Vivo Landscape of Piperidine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the diverse therapeutic potential of piperidine-containing compounds. While direct in vivo evaluations of (3-Methylpiperidin-1-yl)acetic acid derivatives remain limited in publicly accessible literature, a broader examination of structurally related piperidine analogs provides valuable insights for researchers and drug development professionals. This guide synthesizes available in vivo data for various classes of piperidine derivatives, offering a comparative look at their efficacy, associated mechanisms of action, and the experimental protocols used for their evaluation.

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for designing molecules that interact with a multitude of biological targets.[2] This has led to the development of piperidine-containing drugs for a range of conditions, including cancer, diabetes, inflammation, and neurological disorders.[3][4][5][6]

Comparative In Vivo Efficacy of Piperidine Derivatives

To facilitate a clear comparison, the following tables summarize quantitative in vivo data for various piperidine derivatives across different therapeutic areas.

Anticancer Activity

Piperidine derivatives, including the natural alkaloid piperine, have demonstrated significant anticancer properties in various preclinical models.[3][7]

Compound/DerivativeAnimal ModelDosageEfficacyReference
PiperineOsteosarcoma xenograft mouse modelNot specifiedReduced tumor growth, up-regulated Bax and p53, reduced Bcl-2[8]
PiperineOral cancer mouse modelNot specifiedDecreased tumor growth via PI3K signaling inhibition[8]
PiperineVarious animal models (mice, rats)Not specifiedInhibition of proliferation, survival, invasion, metastasis, and angiogenesis[7][9]
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell lines (in vivo relevance suggested by in vitro/in silico data)Not specified in vivoReduced cell growth, increased p53 and Bax mRNA expression (in vitro)[4]
Antidiabetic Activity

Several piperidine derivatives have been investigated for their potential in managing diabetes, with mechanisms often involving DPP-4 inhibition or PPAR-γ agonism.[4][10]

Compound/DerivativeAnimal ModelDosageEfficacyReference
AlogliptinFemale Wistar fatty ratsNot specifiedEnhanced plasma insulin levels and improved glucose tolerance[4]
Piperine (with Metformin)Diabetic mice10 mg/kg (Piperine) + 125-250 mg/kg (Metformin)Significantly greater blood glucose lowering compared to metformin alone[4]
Novel Piperine Analogues (5b, 6a-h)STZ-induced diabetic modelNot specifiedSignificantly higher antidiabetic activity compared to rosiglitazone[10]
Piperazine Sulphonamide Derivative (8h)STZ-induced T2DM Albino Wistar ratsNot specifiedReduction in serum glucose levels over 21 days[11]
Anti-inflammatory and Analgesic Activity

The anti-inflammatory and pain-relieving properties of piperidine compounds are well-documented in preclinical studies.[12]

Compound/DerivativeAnimal ModelDosageEfficacyReference
Piperine & DerivativesMice6 mg/kg/day (oral)Enhanced anti-inflammatory and analgesic activities compared to piperine and diclofenac[12]
PiperineRats (carrageenan-induced paw edema)50 mg/kgAnti-inflammatory activity comparable to aspirin (150 mg/kg)
4-amino methyl piperidine derivative (HN58)Mice (writhing test)Not specified100% inhibition of writhing[13]
Dihydropyrimidinone-piperidine hybrid (15)Rodent ulcer models12.5, 25, 50 mg/kg (p.o.)Significant protection against ethanol-induced gastric ulcers[14]
Neurological Activity

Piperidine derivatives with structures analogous to GABA are being explored for their potential in treating neurological disorders like epilepsy and anxiety.[15]

Compound/DerivativeAnimal ModelDosageEfficacy MetricReference
(2S,4R)-piperidine-4-acetic acid (proposed)Mice (Maximal Electroshock Seizure)10, 30, 100 mg/kg (i.p.)Latency to and duration of tonic hindlimb extension[15]
(2S,4R)-piperidine-4-acetic acid (proposed)Mice (Elevated Plus Maze)10, 30, 100 mg/kg (i.p.)Time spent in open arms[15]
(2S,4R)-piperidine-4-acetic acid (proposed)Rats (Chronic Constriction Injury - Neuropathic Pain)10, 30, 100 mg/kg (i.p.)Paw withdrawal threshold[15]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperidine derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design.

Anticancer Signaling Pathways

Many piperidine-based anticancer agents exert their effects by modulating key pathways that control cell growth, survival, and metastasis.[3]

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates downstream Cell Survival, Proliferation, Angiogenesis mtor->downstream piperidine Piperidine Compound piperidine->pi3k Inhibits piperidine->akt Inhibits

PI3K/Akt signaling pathway and potential inhibition points by piperidine compounds.
GABAergic Signaling in Neurological Disorders

For piperidine-acetic acid analogs with potential CNS activity, the mechanism likely involves modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[15]

GABAergic_Signaling cluster_pre cluster_synapse Synaptic Cleft cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles gaba gaba_vesicle->gaba Release gat1 GABA Transporter (GAT1) gaba->gat1 Reuptake gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to cl_influx Cl- Influx gaba_receptor->cl_influx Opens hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization drug_candidate (3-Methylpiperidin-1-yl) acetic acid derivative drug_candidate->gat1 Inhibits (Potential MOA) drug_candidate->gaba_receptor Agonist (Potential MOA)

Potential mechanisms of action for a GABAergic piperidine-acetic acid derivative.

Methodologies for Key In Vivo Experiments

Detailed and standardized experimental protocols are critical for the reliable in vivo evaluation of drug candidates. Below are synthesized methodologies for common preclinical assays.

General Protocol for In Vivo Rodent Studies
  • Animals: Specific pathogen-free male/female mice (e.g., Swiss albino, C57BL/6) or rats (e.g., Wistar, Sprague-Dawley), typically 6-8 weeks old.[14][15]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Animals should be acclimatized for at least one week before experimentation.[15]

  • Drug Preparation and Administration: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose, DMSO). Administration can be oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.), depending on the compound's properties and the experimental design. A vehicle control group and a positive control group (a standard-of-care drug) are essential.[14][15]

Experimental Workflow for Efficacy Models

The following diagram illustrates a typical workflow for in vivo efficacy testing.

Experimental_Workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping baseline Baseline Measurements (e.g., tumor volume, pain threshold) grouping->baseline disease_induction Disease Induction (e.g., carcinogen, STZ, carrageenan) baseline->disease_induction treatment Compound Administration (Vehicle, Test Compound, Positive Control) monitoring Monitoring & Data Collection (e.g., body weight, clinical signs, specific endpoints) treatment->monitoring disease_induction->treatment endpoint Endpoint Analysis (e.g., tumor weight, blood glucose, paw volume) monitoring->endpoint analysis Statistical Analysis endpoint->analysis

A generalized workflow for in vivo efficacy studies.
Specific In Vivo Models

  • Maximal Electroshock (MES) Seizure Model (Anticonvulsant): An electrical stimulus is applied via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The primary endpoint is the duration of the tonic hindlimb extension. A reduction in the duration or complete abolition of this phase indicates anticonvulsant activity.[15]

  • Carrageenan-Induced Paw Edema (Anti-inflammatory): A sub-plantar injection of carrageenan into the rodent's hind paw induces a localized inflammatory response. Paw volume is measured at various time points using a plethysmometer. A reduction in paw swelling compared to the vehicle control group indicates anti-inflammatory effects.

  • Streptozotocin (STZ)-Induced Diabetes Model (Antidiabetic): STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single high dose or multiple low doses of STZ are administered to induce hyperglycemia. Blood glucose levels are monitored over time, and a compound's ability to lower these levels indicates antidiabetic potential.[11]

Conclusion

While the specific in vivo profile of this compound derivatives is yet to be widely reported, the broader family of piperidine-containing compounds demonstrates a remarkable range of pharmacological activities in preclinical models. This comparative guide highlights the potential of this chemical scaffold in addressing diverse therapeutic needs, from oncology to metabolic and neurological disorders. The provided data, pathway diagrams, and experimental protocols offer a foundational resource for researchers aiming to design and evaluate the next generation of piperidine-based therapeutics. Further investigation into novel derivatives, including those of this compound, is warranted to fully explore their therapeutic promise.

References

A Comparative Guide to the Spectroscopic Analysis of (3-Methylpiperidin-1-yl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for the isomers of (3-Methylpiperidin-1-yl)acetic acid. Due to the limited availability of public data specifically separating the (R) and (S) enantiomers, this guide presents information on the racemic mixture and the parent compound, 3-methylpiperidine, as a foundational reference. It further elaborates on the expected spectroscopic differences between the enantiomers based on established principles of chiral analysis.

Data Presentation

Table 1: Spectroscopic Data for Racemic this compound

Spectroscopic TechniqueObserved Data
¹H NMR Data not available in searched resources. Expected signals would include those for the piperidine ring protons, the methyl group protons, and the acetic acid methylene and carboxylic acid protons.
¹³C NMR Data not available in searched resources. Expected signals would correspond to the eight carbon atoms in the molecule.
IR Spectroscopy Data not available in searched resources. Expected characteristic peaks would include C-H stretching, C=O stretching (carboxylic acid), and O-H stretching (carboxylic acid).
Mass Spectrometry Data not available in searched resources. The molecular ion peak [M]+ would be expected at m/z 157.11.

Table 2: Spectroscopic Data for 3-Methylpiperidine

Spectroscopic TechniqueObserved Data[1][2][3][4]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.97, 2.50, 2.19, 1.76, 1.61, 1.50, 1.43, 1.01, 0.83[1]
¹³C NMR Data available in spectral databases, with chemical shifts characteristic of a substituted piperidine ring.
IR Spectroscopy Characteristic peaks for N-H and C-H stretching and bending vibrations are observed.
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 99. Key fragments are also observed.

Expected Spectroscopic Differences in Enantiomers

Standard spectroscopic techniques like NMR and mass spectrometry are inherently achiral and, therefore, do not distinguish between enantiomers under normal conditions. The spectra of the (R) and (S) isomers of this compound would be identical. However, specific techniques can be employed to differentiate them:

  • Chiral NMR Spectroscopy: In the presence of a chiral shift reagent or a chiral solvating agent, the enantiomers of this compound would form diastereomeric complexes that are NMR-distinguishable.[5][6][7][8][9] This would result in separate sets of peaks for the (R) and (S) isomers in the ¹H and ¹³C NMR spectra, allowing for their individual characterization and the determination of enantiomeric excess.

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for studying chiral molecules.[10][11][12][13][14] The (R) and (S) enantiomers of this compound would be expected to show mirror-image VCD spectra, providing definitive information about their absolute configuration.

  • Chiral Mass Spectrometry: While conventional mass spectrometry does not differentiate enantiomers, specialized techniques can.[15][16][17][18][19] For instance, by forming diastereomeric adducts with a chiral selector, it is possible to obtain different mass spectra for the (R) and (S) isomers.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[20][21] For quantitative measurements, a known amount of an internal standard (e.g., TMS) is added.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[20][22]

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single peaks for each unique carbon atom.[22][23][24] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to Fourier transformation to generate the NMR spectrum.[22] The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[25] Alternatively, a Nujol mull can be prepared.[26] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[25][26]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the solvent and salt plates) is recorded.[25]

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded.[27][28] The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[29][30][31][32][33] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[29][30][31]

  • Detection: The separated ions are detected, and their abundance is measured.[31][32][33]

  • Data Processing: A mass spectrum is generated, which is a plot of ion intensity versus m/z ratio. The molecular weight and fragmentation pattern of the compound can be determined from this spectrum.

Visualization

G cluster_isomers Isomers of this compound cluster_analysis Spectroscopic Analysis racemic Racemic Mixture NMR NMR Spectroscopy (¹H, ¹³C) racemic->NMR Identical Spectra (Achiral Conditions) IR FT-IR Spectroscopy racemic->IR MS Mass Spectrometry racemic->MS R_isomer (R)-enantiomer Chiral_NMR Chiral NMR (with chiral shift reagent) R_isomer->Chiral_NMR Distinct Spectrum VCD Vibrational Circular Dichroism R_isomer->VCD Mirror-Image Spectrum S_isomer (S)-enantiomer S_isomer->Chiral_NMR Distinct Spectrum S_isomer->VCD Mirror-Image Spectrum

Caption: Logical workflow for the spectroscopic analysis of this compound isomers.

References

Safety Operating Guide

Proper Disposal of (3-Methylpiperidin-1-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (3-Methylpiperidin-1-yl)acetic acid, offering a framework for responsible waste management tailored for researchers, scientists, and drug development professionals. The following protocols are synthesized from safety data for the compound and general principles of hazardous waste management.

I. Immediate Safety and Hazard Assessment

This compound is an irritant that can cause skin, eye, and respiratory irritation.[1] Before handling, it is crucial to be familiar with the hazards and to wear appropriate Personal Protective Equipment (PPE). All handling and disposal procedures for this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Hazard Information and Required PPE

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile), laboratory coat.
Eye Irritation Causes serious eye irritation.[1]Chemical safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation.[1]Use only in a well-ventilated area or chemical fume hood.

II. Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1] All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or bases.

Step 2: Labeling

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.[1]

  • The container should be kept in secondary containment to control any potential leaks or spills.

Step 4: Arrange for Pickup

  • Once the container is full, or before the regulatory time limit for satellite accumulation is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

III. Experimental Protocol: Neutralization of Small Quantities

For small residual amounts (e.g., rinsing of glassware), a neutralization step can be performed prior to collection as hazardous waste. This procedure should be carried out with caution in a chemical fume hood.

Objective: To neutralize the acidic nature of this compound by reacting it with a weak base to form a salt.

Materials:

  • Waste this compound solution

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers or flasks

Procedure:

  • Place the beaker containing the acidic waste solution on a stir plate and begin gentle stirring.

  • Slowly and carefully add the 5% sodium bicarbonate solution dropwise to the stirring acidic solution. Be prepared for the evolution of carbon dioxide gas (effervescence). Add the base slowly to control the rate of gas formation and prevent foaming over.

  • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.

  • Once neutralized, transfer the resulting solution to the aqueous hazardous waste container for your laboratory.

  • Label the container appropriately, indicating the neutralized contents.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Path start Start: Handling This compound assess Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe waste_gen Generate Waste ppe->waste_gen is_bulk Bulk Waste or Contaminated Solids? waste_gen->is_bulk collect_bulk Collect in Labeled Hazardous Waste Container is_bulk->collect_bulk Yes is_residual Small Residual Quantity (e.g., glassware rinsing)? is_bulk->is_residual No store Store in Secondary Containment in Satellite Accumulation Area collect_bulk->store is_residual->waste_gen No (End) neutralize Neutralize with 5% NaHCO₃ to pH 6-8 is_residual->neutralize Yes collect_neutral Collect Neutralized Solution in Aqueous Waste Container neutralize->collect_neutral collect_neutral->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylpiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Methylpiperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.